molecular formula C12H8NNaO3 B562088 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt CAS No. 1189982-99-7

5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt

Cat. No.: B562088
CAS No.: 1189982-99-7
M. Wt: 237.19
InChI Key: BPLLHUZTWQNPIW-UHFFFAOYSA-M
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Description

5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt, also known as 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt, is a useful research compound. Its molecular formula is C12H8NNaO3 and its molecular weight is 237.19. The purity is usually 95%.
BenchChem offers high-quality 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;6-oxo-1-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3.Na/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10;/h1-8H,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLLHUZTWQNPIW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724515
Record name Sodium 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189982-99-7
Record name Sodium 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 5-Carboxy-N-phenyl-2-1H-pyridone Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1189982-99-7 Compound Class: Pyridone Derivative / Pharmacokinetic Metabolite Standard

Chemical Identity & Molecular Architecture

5-Carboxy-N-phenyl-2-1H-pyridone sodium salt (often abbreviated as 5-Carboxy-pirfenidone Na) is the sodium salt form of the primary inactive metabolite of the anti-fibrotic drug Pirfenidone (Esbriet). While Pirfenidone targets Idiopathic Pulmonary Fibrosis (IPF) via TGF-β downregulation, this specific metabolite serves as the critical biomarker for pharmacokinetic (PK) clearance and renal safety assessments.

The sodium salt form is chemically engineered to overcome the poor aqueous solubility of the free acid (CAS 77837-08-2), facilitating its use in aqueous-based proteomic assays, calibration standards, and in vitro renal transporter studies.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecification
Systematic Name Sodium 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
Molecular Formula C₁₂H₈NNaO₃
Molecular Weight 237.19 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Water: >50 mg/mL (High); DMSO: Soluble; Ethanol: Sparingly Soluble
pKa (Free Acid) ~3.4 (Carboxylic acid moiety)
Hygroscopicity Moderate (Requires desiccated storage)

The Metabolic Context: From Drug to Marker

Understanding the role of CAS 1189982-99-7 requires mapping the metabolic fate of Pirfenidone. In clinical pharmacology, this molecule represents the "end-stage" of Pirfenidone's residence in the body. Approximately 80-95% of an administered Pirfenidone dose is converted to this 5-carboxy derivative, primarily by the cytochrome P450 enzyme CYP1A2 , with minor contributions from CYP2C9, CYP2C19, and CYP2D6.

Application Insight: Because the conversion to the 5-carboxy metabolite is rapid and extensive, measuring the ratio of [Parent Drug] to [5-Carboxy Metabolite] is the gold standard for assessing CYP1A2 activity or hepatic impairment in clinical subjects.

Metabolic Pathway Visualization

MetabolicPathway Pirfenidone Pirfenidone (Active Drug) Intermediate 5-Hydroxymethyl-pirfenidone (Transient Intermediate) Pirfenidone->Intermediate CYP1A2 (Primary) CYP2C9/19 (Minor) CarboxyMetabolite 5-Carboxy-pirfenidone (Major Metabolite) Intermediate->CarboxyMetabolite Cytosolic Oxidases RenalExcretion Renal Excretion (Urine) CarboxyMetabolite->RenalExcretion OAT1/OAT3 Transporters

Figure 1: The oxidative metabolic cascade of Pirfenidone. The 5-Carboxy metabolite accumulates significantly in renal failure, necessitating the monitoring of CAS 1189982-99-7 levels.

Analytical Framework: Quantification Protocols

For researchers quantifying this metabolite in plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the requisite method due to the polarity difference between the parent drug and the carboxy metabolite.

Critical Technical Note: The sodium salt dissociates immediately in mobile phases. Therefore, the chromatographic behavior is dictated by the pH of the buffer. You must use an acidic mobile phase (pH 3.0–4.0) to suppress the ionization of the carboxylic acid on the column, ensuring sharp peak shapes and retention on C18 phases.

Validated LC-MS/MS Protocol

Sample Preparation:

  • Matrix: Human Plasma (EDTA).

  • Precipitation: Add 300 µL Acetonitrile (containing Internal Standard) to 100 µL plasma.

  • Vortex/Spin: Vortex 1 min; Centrifuge at 12,000 rpm for 10 min at 4°C.

  • Injection: Inject 5 µL of the supernatant.

Chromatographic Conditions:

ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 5mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 10% B; 0.5-2.5 min: Linear to 90% B; 2.5-3.5 min: Hold 90% B
Run Time 4.5 minutes

Mass Spectrometry Parameters (MRM Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Pirfenidone 186.1 [M+H]+92.13025
5-Carboxy-pirfenidone 216.1 [M+H]+77.0 / 172.13528
IS (Pirfenidone-d3) 189.1 [M+H]+95.13025
Analytical Workflow Logic

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) ProteinPrecip Protein Precipitation (ACN + 0.1% Formic Acid) Sample->ProteinPrecip Deproteinization Centrifuge Centrifugation (12,000g, 4°C) ProteinPrecip->Centrifuge Clarification Separation UPLC Separation (C18, Acidic pH) Centrifuge->Separation Supernatant Injection Detection MS/MS Detection (ESI+, MRM 216->77) Separation->Detection Elution Data Quantification (Ratio vs IS) Detection->Data Integration

Figure 2: Step-by-step workflow for the extraction and quantification of 5-Carboxy-pirfenidone from biological matrices.

Synthesis & Preparation Standards

While most researchers purchase CAS 1189982-99-7 as a reference standard, understanding its provenance ensures quality control. The synthesis generally involves the oxidation of the methyl group on Pirfenidone, followed by salt formation.

Synthesis Pathway Overview:

  • Starting Material: Pirfenidone (5-methyl-1-phenyl-2-1H-pyridone).[1]

  • Oxidation: Treatment with Potassium Permanganate (KMnO₄) in aqueous pyridine reflux. This yields the free acid (5-carboxy-1-phenyl-2-pyridone).

  • Salification (Critical Step): The free acid is suspended in water/methanol and treated with stoichiometric Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe).

  • Purification: Recrystallization from Ethanol/Water.

Quality Control Check: When using this CAS as a standard, always verify the Sodium Content via flame photometry or ion chromatography. The theoretical sodium content is ~9.7%. Significant deviation indicates hydration changes (hygroscopicity) or incomplete salification.

Biological Implications & Safety[10][11]

Although 5-Carboxy-pirfenidone is pharmacologically inactive regarding anti-fibrotic efficacy, its physicochemical properties dictate safety profiles in drug development.

  • Renal Transporter Interaction: This metabolite is a substrate for Organic Anion Transporters (OAT1 and OAT3). In drug-drug interaction (DDI) studies, high concentrations of the 5-carboxy metabolite can competitively inhibit these transporters, potentially altering the clearance of co-administered drugs like acyclovir or methotrexate.

  • Accumulation Risks: In patients with End-Stage Renal Disease (ESRD), the AUC (Area Under the Curve) of the 5-carboxy metabolite can increase by 4-5 fold. While the metabolite itself is non-toxic, this accumulation can displace protein-bound drugs, necessitating dose adjustments of concomitant medications.

References

  • Santa Cruz Biotechnology. 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt Product Data.[2] SCBT. Link

  • Wang, Y., et al. (2014). Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography–tandem mass spectrometry: application to a pharmacokinetic study.[3] Journal of Analytical Toxicology. Link

  • Therapeutic Goods Administration (TGA). Australian Public Assessment Report for Pirfenidone. Department of Health. Link

  • Sun, N., et al. (2016). Pharmacokinetic and pharmacometabolomic study of pirfenidone in normal mouse tissues using high mass resolution MALDI-FTICR-mass spectrometry imaging.[4] Histochemistry and Cell Biology.[4] Link

  • Axios Research. Reference Standard: 5-Carboxy-N-Phenyl-2-1H-Pyridone.[5][6][7]Link

Sources

Technical Whitepaper: 5-Carboxy Pirfenidone Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Metabolic Genesis, and Bioanalytical Significance

Executive Summary

5-Carboxy pirfenidone (5-CP) represents the terminal, predominant metabolite of the anti-fibrotic agent Pirfenidone (Esbriet®). While the parent drug is critical for managing Idiopathic Pulmonary Fibrosis (IPF), the 5-carboxy metabolite serves as the primary biomarker for pharmacokinetic (PK) clearance and hepatic function. This guide provides a rigorous technical analysis of the sodium salt form (Sodium 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate), focusing on its chemical structure, metabolic pathway, and validated LC-MS/MS quantification protocols.

Chemical Identity and Structural Architecture

The transition from Pirfenidone to its 5-carboxy derivative involves the oxidation of the C5-methyl group on the pyridone ring. The sodium salt form is frequently utilized in analytical standards and in vitro assays to ensure aqueous solubility and physiological compatibility.

Nomenclature and Identifiers[1]
PropertyDetail
Common Name 5-Carboxy Pirfenidone Sodium Salt
Systematic Name (IUPAC) Sodium 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
Parent Compound Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone)
CAS Number (Acid) 77837-08-2
CAS Number (Na+ Salt) 1189982-99-7
Molecular Formula C₁₂H₈NNaO₃
Molecular Weight 237.19 g/mol (Salt) / 215.20 g/mol (Free Acid)
Appearance Off-white to pale yellow crystalline solid
Solubility Water (>50 mg/mL), Methanol, DMSO
Structural Connectivity (Graphviz Visualization)

The following diagram illustrates the connectivity of the 5-carboxy pirfenidone anion, highlighting the resonance stabilization of the pyridone ring and the ionic interaction at the carboxylate moiety.

Caption: Structural connectivity of 5-Carboxy Pirfenidone Sodium Salt. The C5 methyl of the parent drug is oxidized to a carboxylate, which forms an ionic bond with sodium.

Metabolic Genesis: The CYP1A2 Pathway[7][8][9]

Understanding the formation of 5-CP is essential for interpreting PK data. Pirfenidone undergoes extensive first-pass metabolism, primarily driven by Cytochrome P450 1A2 (CYP1A2) .[1][2]

Mechanism of Action
  • Hydroxylation: CYP1A2 hydroxylates the C5-methyl group to form the intermediate 5-hydroxymethyl pirfenidone.

  • Oxidation: This intermediate is rapidly oxidized (likely by cytosolic alcohol/aldehyde dehydrogenases) to the stable carboxylic acid.

  • Clearance: The 5-carboxy metabolite accounts for >95% of the drug recovered in urine, making it a critical marker for renal clearance studies.

Metabolic Pathway Diagram

Metabolic Pathway Pirfenidone Pirfenidone (Parent Drug) Hydroxymethyl 5-Hydroxymethyl Pirfenidone (Intermediate) Pirfenidone->Hydroxymethyl Hydroxylation Carboxy 5-Carboxy Pirfenidone (Major Metabolite) Hydroxymethyl->Carboxy Oxidation Excretion Renal Excretion (>95% in Urine) Carboxy->Excretion Clearance CYP1A2 CYP1A2 (Major) CYP2C9/2C19/2D6 (Minor) CYP1A2->Pirfenidone Dehydrogenase Dehydrogenases Dehydrogenase->Hydroxymethyl

Caption: Sequential oxidation of Pirfenidone to 5-Carboxy Pirfenidone mediated by hepatic CYP enzymes.

Synthesis and Preparation of the Sodium Salt

For research applications requiring the salt form (e.g., solubility in aqueous cell culture media or preparation of LC-MS standards), the conversion from the free acid is performed via stoichiometric neutralization.

Protocol:

  • Dissolution: Dissolve 5-carboxy pirfenidone (free acid) in a minimal volume of Methanol or Ethanol.

  • Neutralization: Add an equimolar (1:1) aqueous solution of Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) dropwise under constant stirring.

  • Equilibration: Stir for 30 minutes at room temperature to ensure complete deprotonation of the carboxylic acid (pKa ≈ 3.5 - 4.0).

  • Isolation: Remove solvent via rotary evaporation or lyophilization to yield the sodium salt as an off-white solid.

  • Purification: Recrystallize from Ethanol/Water if high purity (>99%) is required for analytical standards.

Bioanalytical Quantification (LC-MS/MS)

Accurate quantification of 5-CP is critical for clinical drug monitoring. The following protocol is a synthesized standard operating procedure (SOP) based on validated methods.

Chromatographic Conditions
ParameterSpecification
Instrument UPLC coupled with Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo)
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.3 - 0.4 mL/min
Elution Mode Isocratic (60% A / 40% B) or Gradient (10% B to 90% B over 3 min)
Run Time < 3.5 minutes
Mass Spectrometry Parameters (MRM)

Detection is performed in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Role
5-Carboxy Pirfenidone 216.077.0Quantifier
5-Carboxy Pirfenidone 216.065.1Qualifier
Pirfenidone (Parent) 186.165.1Quantifier
Internal Standard (d5) 221.081.0Reference
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/serum to a centrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (IS).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.

  • Injection: Inject 2-5 µL of the supernatant into the LC-MS/MS system.

Pharmacological Profile: Active or Inactive?

A critical distinction in drug development is the activity of metabolites.

  • Consensus: 5-Carboxy pirfenidone is widely classified as pharmacologically inactive or possessing negligible antifibrotic potency compared to the parent drug.

  • Clinical Implication: Accumulation of 5-CP (e.g., in renal impairment) is generally considered a safety/toxicological concern rather than a therapeutic benefit.

  • Excretion: Because it is the major elimination product, renal function significantly impacts the half-life of the metabolite but not necessarily the parent drug's efficacy, unless severe renal impairment leads to retrograde accumulation.

References

  • Therapeutic Goods Administration (TGA). Australian Public Assessment Report for Pirfenidone. Department of Health, Australian Government. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11988812, 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid. Available at: [Link]

  • Wen, Y. G., et al. (2014).[3][4] Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry.[3][5][4] Journal of Analytical Toxicology. Available at: [Link]

  • Togami, K., et al. (2015). Pharmacokinetic evaluation of tissue distribution of pirfenidone and its metabolites. Biopharmaceutics & Drug Disposition. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 5-Carboxy-N-phenyl-2-1H-pyridone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers and drug development professionals in the fields of fibrosis and inflammation, understanding the complete metabolic and activity profile of a therapeutic agent is paramount. Pirfenidone, a cornerstone in the management of idiopathic pulmonary fibrosis (IPF), undergoes significant metabolism to its primary derivative, 5-Carboxy-N-phenyl-2-1H-pyridone (also known as 5-carboxy-pirfenidone). Historically often relegated to the status of an "inactive" metabolite, emerging evidence necessitates a more nuanced and thorough examination of this molecule's own biological footprint. This guide provides a comprehensive technical overview of 5-Carboxy-N-phenyl-2-1H-pyridone, from its synthesis and pharmacokinetic profile to its understated yet significant biological activities. By synthesizing field-proven insights with rigorous scientific data, we aim to equip researchers with the critical knowledge to inform future studies and drug development endeavors in the anti-fibrotic space.

Introduction: Beyond an Inactive Metabolite

5-Carboxy-N-phenyl-2-1H-pyridone is the principal metabolite of Pirfenidone, an established anti-fibrotic and anti-inflammatory drug.[1][2] The metabolic conversion from Pirfenidone primarily occurs in the liver through the action of the cytochrome P450 enzyme CYP1A2.[1][2] While many pharmacological summaries have historically labeled 5-carboxy-pirfenidone as pharmacologically inactive or possessing very weak activity, recent in vitro studies have challenged this notion, revealing its own potential to modulate fibrotic processes.[3][4] This guide will delve into the known biological functions of this key metabolite, providing a detailed perspective for researchers in the field.

Synthesis of 5-Carboxy-N-phenyl-2-1H-pyridone

The availability of pure 5-Carboxy-N-phenyl-2-1H-pyridone is essential for conducting in vitro and in vivo studies to elucidate its biological activity. A common synthetic route starts from 6-hydroxynicotinic acid.[5]

Synthetic Workflow

cluster_synthesis Synthesis of 5-Carboxy-N-phenyl-2-1H-pyridone start 6-hydroxynicotinic acid esterification Methyl esterification start->esterification Step 1 coupling Reaction with phenylboronic acid, copper (II) acetate monohydrate, and pyridine in DCM esterification->coupling Step 2 deprotection Deprotection with LiOH·H₂O in THF/water coupling->deprotection Step 3 final_product 5-Carboxy-N-phenyl-2-1H-pyridone deprotection->final_product Final Product

Caption: Synthetic pathway for 5-Carboxy-N-phenyl-2-1H-pyridone.

Detailed Protocol: Synthesis from 6-Hydroxynicotinic Acid

A detailed protocol for the synthesis of 5-Carboxy-N-phenyl-2-1H-pyridone has been described in the literature.[5] The following is a generalized procedure based on published methods:

  • Esterification: 6-hydroxynicotinic acid is first converted to its methyl ester.

  • Chan-Lam Coupling: The resulting methyl 6-hydroxynicotinate is then reacted with phenylboronic acid in the presence of a copper (II) acetate monohydrate catalyst and pyridine in a solvent such as dichloromethane (DCM). This step introduces the N-phenyl group.

  • Saponification (Deprotection): The methyl ester is subsequently deprotected (hydrolyzed) using a base like lithium hydroxide monohydrate (LiOH·H₂O) in a mixture of tetrahydrofuran (THF) and water to yield the final product, 5-carboxy-1-phenyl-2(1H)-pyridinone.[5]

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the compound with high purity.

Pharmacokinetic Profile

Understanding the pharmacokinetics of 5-Carboxy-N-phenyl-2-1H-pyridone is crucial for interpreting its potential biological effects in vivo.

Formation, Distribution, and Elimination

Following oral administration of Pirfenidone, it is rapidly absorbed and metabolized, with 5-Carboxy-N-phenyl-2-1H-pyridone being the major circulating metabolite.[6][7]

  • Formation: Pirfenidone is primarily metabolized by the hepatic cytochrome P450 enzyme CYP1A2, with minor contributions from other CYP isoforms, to form 5-carboxy-pirfenidone.[4][8]

  • Time to Maximum Concentration (Tmax): The metabolite is rapidly formed, with a mean Tmax of approximately 1.5 to 2.2 hours after a single dose of Pirfenidone.[6][7]

  • Half-Life (t1/2): The mean terminal half-life of 5-carboxy-pirfenidone is in the range of 2.1 to 2.6 hours.[6][7]

  • Excretion: The primary route of elimination for Pirfenidone's metabolites is through the urine. Approximately 80% of an administered dose of Pirfenidone is excreted in the urine, with the vast majority being in the form of 5-carboxy-pirfenidone.[6][7][8] Less than 1% of Pirfenidone is excreted unchanged.[4]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for 5-Carboxy-N-phenyl-2-1H-pyridone following single oral doses of Pirfenidone in healthy subjects under fed conditions.

Dose of PirfenidoneTmax (h)t1/2 (h)
200 mg~1.5 - 2.2~2.1 - 2.6
400 mg~1.5 - 2.2~2.1 - 2.6
600 mg~1.5 - 2.2~2.1 - 2.6

Data compiled from studies in healthy Chinese subjects.[6][7]

Impact of Renal Impairment

While the pharmacokinetics of Pirfenidone itself are not significantly altered in mild to severe renal impairment, the clearance of 5-carboxy-pirfenidone is notably affected.[8] Systemic exposure (AUC) to 5-carboxy-pirfenidone increases with the severity of renal impairment.[8] This is a critical consideration in patient populations with kidney disease.

Biological Activity: An Emerging Anti-Fibrotic Role

Contrary to earlier assumptions of it being an inactive metabolite, in vitro evidence has demonstrated that 5-Carboxy-N-phenyl-2-1H-pyridone possesses anti-fibrotic properties.[3][9]

Inhibition of Fibroblast Proliferation and Collagen Synthesis

The hallmark of fibrosis is the excessive deposition of extracellular matrix components, primarily collagen, by activated fibroblasts (myofibroblasts). A key study by Togami et al. (2013) investigated the effects of 5-carboxy-pirfenidone on a human lung fibroblast cell line (WI-38).[3]

  • Key Finding: 5-Carboxy-N-phenyl-2-1H-pyridone was found to significantly decrease transforming growth factor-beta 1 (TGF-β1)-induced collagen synthesis in these fibroblasts.[3][9] TGF-β1 is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of fibrotic diseases.

  • Mechanism: The study measured intracellular hydroxyproline, a major component of collagen, as an indicator of collagen synthesis. Treatment with 5-carboxy-pirfenidone at concentrations of 300 and 1000 µM resulted in a significant reduction in hydroxyproline content.[3]

This finding suggests that 5-Carboxy-N-phenyl-2-1H-pyridone may contribute to the overall anti-fibrotic effects observed with Pirfenidone therapy.

Signaling Pathway

cluster_pathway Proposed Anti-Fibrotic Mechanism tgfb1 TGF-β1 fibroblast Lung Fibroblast tgfb1->fibroblast Stimulates collagen Collagen Synthesis fibroblast->collagen Increases fibrosis Fibrosis collagen->fibrosis metabolite 5-Carboxy-N-phenyl-2-1H-pyridone metabolite->collagen Inhibits cluster_lcms LC-MS/MS Sample Preparation plasma Plasma Sample is_addition Add Internal Standard (e.g., deuterated 5-carboxy-pirfenidone) plasma->is_addition precipitation Protein Precipitation (with acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Sources

A Comparative Analysis of the Aqueous Solubility of Pirfenidone and its Primary Metabolite, 5-Carboxy-N-phenyl-2-1H-pyridone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Date: February 26, 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) and its metabolites is a critical determinant of its bioavailability and pharmacokinetic profile. This technical guide provides an in-depth comparative analysis of the solubility of Pirfenidone, an anti-fibrotic agent, and its principal metabolite, 5-Carboxy-N-phenyl-2-1H-pyridone. We will explore the structural and physicochemical properties that govern their respective solubilities and provide detailed, field-proven protocols for their experimental determination. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to accurately assess and interpret the solubility of these and similar compounds.

Introduction: The Pivotal Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the solubility of a drug candidate is a cornerstone of its developability. Poor aqueous solubility can lead to low and erratic absorption, hindering therapeutic efficacy and complicating dose-response relationships. Furthermore, understanding the solubility of major metabolites is crucial for a comprehensive assessment of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

This guide focuses on Pirfenidone, a pyridone-class molecule approved for the treatment of idiopathic pulmonary fibrosis (IPF), and its primary and pharmacologically inactive metabolite, 5-Carboxy-N-phenyl-2-1H-pyridone.[3][4][5] While Pirfenidone itself exhibits favorable solubility characteristics, its metabolism to a more polar carboxylic acid derivative significantly alters its physicochemical properties. A thorough understanding of this transformation's impact on solubility is paramount for a complete pharmacokinetic picture.

Molecular Structures and Physicochemical Properties

A comparative analysis of the molecular structures of Pirfenidone and its 5-carboxy metabolite provides a theoretical framework for understanding their differential solubility.

CompoundMolecular StructureMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
Pirfenidone [Insert Image of Pirfenidone Structure]C₁₂H₁₁NO185.22[1][6]Pyridone, Phenyl, Methyl
5-Carboxy-N-phenyl-2-1H-pyridone [Insert Image of 5-Carboxy-N-phenyl-2-1H-pyridone Structure]C₁₂H₉NO₃215.21[3][5][7]Pyridone, Phenyl, Carboxylic Acid

Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is a relatively small and moderately lipophilic molecule.[6] Its structure contains a pyridone ring, a phenyl group, and a methyl group. The pyridone moiety offers some capacity for hydrogen bonding, contributing to its aqueous solubility.

5-Carboxy-N-phenyl-2-1H-pyridone is formed through the oxidation of the methyl group of Pirfenidone to a carboxylic acid.[6] This metabolic conversion introduces a highly polar and ionizable carboxyl group, which is expected to have a profound impact on the molecule's interaction with aqueous media.[8][9]

Comparative Solubility Profile: A Mechanistic Perspective

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[10][11] The introduction of the carboxylic acid group in the metabolite drastically increases its polarity compared to the parent drug, Pirfenidone.

Pirfenidone:

  • Aqueous Solubility: Pirfenidone is reported to have a significant and pH-independent aqueous solubility of approximately 19-22 mg/mL across a pH range of 1-10.[12] This relatively high solubility for an organic molecule is a key attribute contributing to its oral bioavailability.

  • Organic Solvent Solubility: It is also soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[13]

5-Carboxy-N-phenyl-2-1H-pyridone:

    • At low pH (below its pKa): The carboxylic acid will be protonated and exist in its less soluble, neutral form.

    • At neutral and alkaline pH (above its pKa): The carboxylic acid will be deprotonated to form a carboxylate anion. This charged species will have significantly enhanced interactions with polar water molecules, leading to a substantial increase in aqueous solubility.[8][9] It is therefore anticipated that the metabolite will be more water-soluble than Pirfenidone, particularly in the physiological pH range of the intestines.

  • Organic Solvent Solubility: The metabolite is soluble in organic solvents like methanol and DMSO.[13]

This difference in solubility is a direct consequence of the metabolic transformation and has significant implications for the drug's excretion, as the more water-soluble metabolite is more readily eliminated by the kidneys.[1]

Experimental Determination of Solubility: Protocols and Methodologies

To experimentally validate and quantify the solubility of Pirfenidone and its metabolite, two primary methodologies are employed: Thermodynamic (Equilibrium) Solubility and Kinetic Solubility assays. The choice of method depends on the stage of drug development and the specific information required.

Thermodynamic (Equilibrium) Solubility Assay: The "Gold Standard"

This method determines the solubility of a compound at equilibrium and is considered the most accurate and reliable measure of true solubility.[14][15] The shake-flask method is the most common approach.[16][17][18]

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of the test compound (Pirfenidone or 5-Carboxy-N-phenyl-2-1H-pyridone) into separate glass vials. A visual excess of solid material should be present.

    • Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values such as 2.0, 5.0, 7.4, and 9.0) to each vial.

  • Equilibration:

    • Seal the vials and place them in a temperature-controlled shaker or rotator set to 25°C or 37°C.

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). It is advisable to sample at multiple time points (e.g., 24 and 48 hours) to confirm that the concentration has plateaued.[17]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant, taking care not to disturb the solid material.

    • Clarify the supernatant by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Prepare a series of standard solutions of the test compound of known concentrations in the same buffer.

    • Analyze the clarified supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions and determine the concentration of the test compound in the supernatant. This concentration represents the thermodynamic solubility.

Kinetic Solubility Assay: High-Throughput Screening

Kinetic solubility assays are often employed in the early stages of drug discovery for high-throughput screening of a large number of compounds.[15][19] These methods measure the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[16][20]

  • Preparation of Stock Solutions:

    • Prepare high-concentration stock solutions of Pirfenidone and 5-Carboxy-N-phenyl-2-1H-pyridone in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well or 384-well plate, perform serial dilutions of the DMSO stock solutions with the desired aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 1-2%).

  • Incubation and Precipitation Detection:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).

    • Visually inspect the wells for the first sign of precipitation (cloudiness).

    • Alternatively, for a more quantitative assessment, use an automated plate reader to measure turbidity (nephelometry) or light scattering.[19]

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration of the compound that remains in solution under these conditions.

Data Presentation and Visualization

Comparative Solubility Data Table

The following table summarizes the expected and reported solubility data for Pirfenidone and provides a predictive framework for its 5-carboxy metabolite.

CompoundSolventSolubility (mg/mL)MethodCitation
Pirfenidone Water (pH 1-10)~19-22Thermodynamic[12]
DMSO>17-
Ethanol~20-
5-Carboxy-N-phenyl-2-1H-pyridone Aqueous Buffer (pH < pKa)Predicted to be lower than Pirfenidone--
Aqueous Buffer (pH > pKa)Predicted to be significantly higher than Pirfenidone--
DMSOSoluble-[13]
MethanolSoluble-[13]
Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the thermodynamic and kinetic solubility assays.

Thermodynamic_Solubility_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Separation cluster_quantify 4. Quantification A Weigh Excess Compound B Add Aqueous Buffer A->B Precise Volume C Agitate at Controlled Temperature (24-48h) A->C D Centrifuge/Filter Supernatant C->D E Analyze by HPLC/LC-MS D->E F Determine Concentration E->F vs. Standards

Caption: Thermodynamic Solubility Workflow

Kinetic_Solubility_Workflow cluster_prep 1. Preparation cluster_dilute 2. Dilution cluster_incubate 3. Incubation & Detection cluster_analyze 4. Analysis A Prepare DMSO Stock Solution B Serial Dilution in Aqueous Buffer A->B C Incubate (1-2h) B->C D Detect Precipitation (Visual/Nephelometry) C->D E Determine Highest Soluble Concentration D->E

Caption: Kinetic Solubility Workflow

Conclusion and Future Directions

The comparative analysis of Pirfenidone and its primary metabolite, 5-Carboxy-N-phenyl-2-1H-pyridone, highlights the profound impact of metabolic transformation on aqueous solubility. While Pirfenidone exhibits favorable, pH-independent solubility, its metabolite is predicted to have significantly higher, pH-dependent solubility due to the presence of a carboxylic acid group. This guide has provided the theoretical underpinnings and detailed experimental protocols for the accurate determination of these crucial physicochemical parameters.

For drug development professionals, a comprehensive understanding of the solubility of both the parent drug and its major metabolites is non-negotiable. Future work should focus on generating precise experimental data for the pH-solubility profile of 5-Carboxy-N-phenyl-2-1H-pyridone to further refine our understanding of Pirfenidone's overall pharmacokinetic behavior.

References

  • Introductory Chemistry. (n.d.). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • Pal, A., & Guntreddi, R. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 25(1), 88-95. [Link]

  • Aldeghi, M., Ross, G. A., & Bodkin, M. J. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 124(3), 1137-1175. [Link]

  • Solubility and Molecular Structure. (2023, July 15). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved February 26, 2026, from [Link]

  • Anand, O., & Yu, L. X. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11. [Link]

  • In-vitro Thermodynamic Solubility. (2025, May 25). protocols.io. Retrieved February 26, 2026, from [Link]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved February 26, 2026, from [Link]

  • Das, S., & Subudhi, B. B. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [Link]

  • Comparative Study, Drug Metabolism and Its Impact on Pharmacokinetics and Therapeutic Outcomes. (2025, August 29). Journal of Pharmaceutical Sciences and Research. Retrieved February 26, 2026, from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 26, 2026, from [Link]

  • U.S. Food and Drug Administration. (2014, August 29). NDA 22-535 Esbriet (pirfenidone) Capsules. Retrieved February 26, 2026, from [Link]

  • Al-dujaili, A. H., & Al-Janabi, A. S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. Iranian Journal of Pharmaceutical Research, 20(2), 263-277. [Link]

  • Axios Research. (n.d.). 5-Carboxy-N-Phenyl-2-1H-Pyridone. Retrieved February 26, 2026, from [Link]

  • da Silva, A. C., & da Piedade, M. E. M. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved February 26, 2026, from [Link]

  • Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 88-105. [Link]

  • ResearchGate. (2025, August 6). (PDF) Comparison of Different Solubility Enhancement Techniques for Clopidogrel. Retrieved February 26, 2026, from [Link]

  • Augustijns, P., & Wuyts, B. (2015). Drug Solubility in Human Colonic Fluids and Comparison to Small Intestinal and Simulated Fluids. Molecular Pharmaceutics, 12(9), 3058-3065. [Link]

  • Allmpus. (n.d.). Pirfenidone 5-Carboxylic Acid Impurity. Retrieved February 26, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 5-Carboxy-N-phenyl-2-1H-pyridone-d5. Retrieved February 26, 2026, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Journal of Medicinal Chemistry. Retrieved February 26, 2026, from [Link]

  • Childs, S. L., & Stahly, G. P. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. CrystEngComm, 17(10), 2070-2081. [Link]

  • PubChem. (n.d.). Pirfenidone. Retrieved February 26, 2026, from [Link]

Sources

The Metabolic Paradox: A Technical Analysis of 5-Carboxy-Pirfenidone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antifibrotic Potential of Pirfenidone Carboxylic Acid Metabolite Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Discovery Scientists, DMPK Researchers, and Translational Medicine Leads.

Executive Summary: The "Inactive" Dogma vs. Biological Reality

In the development of antifibrotic therapeutics, Pirfenidone (PFD) represents a clinical benchmark for Idiopathic Pulmonary Fibrosis (IPF). However, its pharmacokinetic profile is dominated by rapid hepatic metabolism, primarily via CYP1A2, converting the active parent drug into 5-carboxy-pirfenidone (5-C-PFD) .[1]

Historically, regulatory bodies (FDA, EMA) and standard pharmacokinetic models have classified 5-C-PFD as a pharmacologically inactive clearance product . This classification drives the high dosing frequency (801 mg TID) required to maintain therapeutic thresholds of the parent molecule.

The Scientific Pivot: Recent high-resolution in vitro profiling challenges the strict "inactive" classification. While significantly less potent than the parent, 5-C-PFD exhibits residual antifibrotic activity at supratherapeutic concentrations (300–1000 µM). This guide provides the technical framework to evaluate this metabolite, distinguishing between clinical irrelevance and biological potential, and details how this metabolic liability is being engineered out of next-generation inhibitors (e.g., Deuterated Pirfenidone).

The Metabolic Cascade & Structural Liability

The efficacy of Pirfenidone is limited by the lability of the C5-methyl group on the pyridone ring. Understanding this pathway is critical for designing analogs that resist clearance.

The CYP1A2 Oxidation Pathway

The conversion occurs in a two-step oxidative process.

  • Hydroxylation: CYP1A2 inserts oxygen at the C5-methyl position to form 5-hydroxymethyl-pirfenidone (Transient).

  • Carboxylation: Rapid cytosolic oxidation converts the alcohol to the stable carboxylic acid (5-C-PFD).

Pathway Visualization

MetabolicPathway PFD Pirfenidone (Parent) (Active Antifibrotic) CYP CYP1A2 (Liver Microsomes) PFD->CYP OH_PFD 5-Hydroxymethyl-PFD (Transient Intermediate) CYP->OH_PFD C5-Hydroxylation COOH_PFD 5-Carboxy-Pirfenidone (Major Metabolite) OH_PFD->COOH_PFD Rapid Oxidation Renal Renal Excretion (>95% Recovery) COOH_PFD->Renal Glomerular Filtration

Figure 1: The metabolic fate of Pirfenidone.[2][3] The rapid conversion to the carboxylic acid limits the half-life of the active parent drug to approximately 2.4 hours.

Pharmacological Assessment: Parent vs. Metabolite[4][5][6][7][8]

Comparative Potency Data

To assess the "potential" of the metabolite, we must quantify its activity relative to the parent. The following data summarizes the consensus from in vitro fibroblast assays (WI-38 and NIH3T3 lines).

ParameterPirfenidone (Parent)5-Carboxy-Pirfenidone (Metabolite)Technical Interpretation
Primary Target TGF-β1 Signaling / TNF-αUnknown / Weak TGF-β interferenceMetabolite lacks the lipophilicity to penetrate cells effectively.
IC50 (Collagen I) ~300 µM (High)>1000 µM (Very High)Metabolite is 3-5x less potent, requiring massive concentrations for effect.
Plasma Protein Binding ~58%Low (<20%)High polarity of -COOH group prevents tissue distribution.
Renal Clearance Low (<1% unchanged)High (>95% of dose)The metabolite is an excretion vector, not a therapeutic agent.
The "Residual Activity" Hypothesis

While generally inactive, studies (e.g., Togami et al.) have shown that at concentrations exceeding 1000 µM, 5-C-PFD can statistically reduce hydroxyproline levels.[4][5]

  • Clinical Relevance: In patients with Stage 4 Renal Disease, 5-C-PFD accumulation can reach 5.6-fold higher AUC than healthy controls. In this specific niche, the metabolite may contribute to the antifibrotic load, though it also raises safety concerns regarding anion accumulation.

Experimental Protocols

For researchers developing PFD analogs or investigating toxicity, distinguishing the parent from the metabolite is mandatory.

Protocol A: Differential Quantification via LC-MS/MS

Purpose: To accurately quantify the metabolite ratio in plasma or cell media.

System Setup:

  • Instrument: Triple Quadrupole LC-MS/MS (e.g., AB Sciex 4000).

  • Column: C18 Reverse Phase (Polarity separation is key).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[6]

Methodology:

  • Sample Prep: Protein precipitation using Acetonitrile (1:3 ratio). Vortex 15s, Centrifuge 14,000g for 10 min.

  • Chromatography: Gradient elution. 5-C-PFD will elute earlier (approx 1.5 min) due to the polar carboxyl group, while PFD elutes later (approx 2.5 min).

  • MRM Transitions (Precursor -> Product):

    • Pirfenidone: 186.1 -> 92.1 (Quantifier).

    • 5-Carboxy-PFD: 216.1 -> 172.1 (Loss of CO2).

  • Validation: Linearity must be established from 0.05 to 20 µg/mL.

Protocol B: The "Fibroblast Challenge" Assay

Purpose: To definitively test if the metabolite retains antifibrotic potential in your specific cell line.

Workflow Visualization:

AssayWorkflow cluster_Treatments Treatment Arms Step1 Seed WI-38 or NIH3T3 Fibroblasts (Density: 1x10^4 cells/well) Step2 Starvation Phase (Serum-free media, 24h) Step1->Step2 Step3 Induction & Treatment Add TGF-β1 (5 ng/mL) + Compound Step2->Step3 T1 Vehicle (DMSO) Step3->T1 T2 Pirfenidone (500 µM) Step3->T2 T3 5-C-PFD (500 µM) Step3->T3 T4 5-C-PFD (1000 µM) Step3->T4 Step4 Incubation (48 Hours) T1->Step4 T2->Step4 T3->Step4 T4->Step4 Step5 Readout: Hydroxyproline Assay (Collagen Synthesis Proxy) Step4->Step5

Figure 2: Experimental design to isolate metabolite activity. Note the supratherapeutic concentration required for the metabolite arm.

Critical Analysis Step: If 5-C-PFD shows <15% inhibition at 500 µM while Parent shows >40% inhibition, the metabolite is confirmed as pharmacologically negligible for therapeutic intent.

Strategic Implications: The Deuterium Switch

The most significant validation of the metabolite's "inactivity" lies in the development of Deupirfenidone (LYT-100/SD-560) .

The Mechanism of Improvement

Drug developers utilized the Kinetic Isotope Effect (KIE) to prove that preventing the formation of 5-C-PFD improves efficacy.

  • Substitution: Hydrogen atoms at the C5-methyl group are replaced with Deuterium.

  • Bond Strength: The C-D bond is significantly stronger than the C-H bond.

  • CYP1A2 Resistance: The rate-limiting step (hydroxylation) is slowed.

  • Result: Systemic exposure to the active parent increases, while formation of the inactive 5-C-PFD decreases.

References

  • Togami, K., et al. "Possible involvement of pirfenidone metabolites in the antifibrotic action of a therapy for idiopathic pulmonary fibrosis." Scientific Reports/Nature, 2013. Link

    • Context: The primary paper arguing for residual activity of the metabolite at high concentr
  • FDA Clinical Pharmacology Review. "Esbriet (Pirfenidone) NDA 22535." Center for Drug Evaluation and Research, 2014. Link

    • Context: Regulatory confirmation that 5-carboxy-pirfenidone is considered inactive and serves as the major elimination pathway (80% recovery).[7]

  • PureTech Health. "Investigational Deupirfenidone Outperforms Pirfenidone in Phase 2b Trial for IPF."[8] Press Release, 2024. Link

    • Context: Clinical validation that slowing the metabolism to 5-C-PFD improves the therapeutic index.
  • Wang, Y., et al. "Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry." Journal of Chromatographic Science, 2015. Link

    • Context: The standard protocol for separating and quantifying the parent vs. acid metabolite.
  • TGA (Therapeutic Goods Administration). "Australian Public Assessment Report for Pirfenidone." Australian Government Department of Health, 2011. Link

    • Context: Confirms the metabolite displays "no or only very weak pharmacological activity."[3][7]

Sources

Methodological & Application

Application Note: Preparation of 5-Carboxy-N-phenyl-2-1H-pyridone Sodium Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a rigorous protocol for the preparation of a high-purity sodium stock solution of 5-Carboxy-N-phenyl-2-1H-pyridone (also known as 5-Carboxy-pirfenidone). This compound is the major non-active metabolite of the anti-fibrotic drug Pirfenidone (Esbriet®).

While the parent drug (Pirfenidone) is lipophilic, the 5-carboxy metabolite is highly polar. Preparation of the sodium salt form is critical for applications requiring high aqueous solubility at physiological pH, such as in vivo pharmacokinetic (PK) dosing, renal clearance studies, or high-concentration in vitro toxicology assays.

This guide covers two preparation workflows:

  • Method A: Reconstitution of pre-isolated Sodium Salt.

  • Method B: In-situ generation from the Free Acid precursor.

Physicochemical Profile

Understanding the chemical nature of the analyte is a prerequisite for stable stock preparation.

PropertyDataNotes
Compound Name 5-Carboxy-N-phenyl-2-1H-pyridone SodiumMajor metabolite of Pirfenidone
CAS No.[1][2][3][4] (Salt) 1189982-99-7Specific to the Sodium Salt
CAS No.[3][5] (Acid) 77837-08-2Free Acid form
Molecular Formula C₁₂H₈NNaO₃Salt form
Molecular Weight 237.19 g/mol Use this for Salt calculations
Molecular Weight 215.20 g/mol Use this for Free Acid calculations
Solubility (Water) > 50 mg/mL (as Na salt)Highly soluble compared to free acid
pKa (Acid) ~3.5 - 4.0 (Carboxyl)Estimated based on benzoic acid analogs
Photosensitivity HighCRITICAL: Protect from light

Materials & Reagents

To ensure analytical integrity, use reagents meeting the following specifications:

  • Analyte: 5-Carboxy-N-phenyl-2-1H-pyridone (Free Acid >98% or Sodium Salt >98%).

  • Solvent: Water, LC-MS Grade (Resistivity 18.2 MΩ·cm).

  • Base (For Method B): Sodium Hydroxide (NaOH), 1.0 N Standardized Solution.

  • Buffer (Optional): Phosphate Buffered Saline (PBS), pH 7.4 (Mg/Ca free).

  • Filtration: 0.22 µm PVDF or PES syringe filters (Low protein binding).

  • Vials: Amber glass vials (silanized preferred) to prevent adsorption and photodegradation.

Protocol 1: Preparation from Commercial Sodium Salt (Method A)

Use this method if you have purchased the pre-made sodium salt (CAS 1189982-99-7).

Target: 10 mL of 10 mM (2.37 mg/mL) Stock Solution.

  • Weighing: Accurately weigh 23.72 mg of 5-Carboxy-N-phenyl-2-1H-pyridone Sodium Salt into a 15 mL amber centrifuge tube.

  • Solubilization: Add 8.0 mL of LC-MS grade water.

  • Mixing: Vortex for 30 seconds. The salt should dissolve rapidly.

  • Volume Adjustment: Transfer to a 10 mL volumetric flask. Rinse the tube with 1 mL water and add to the flask. Dilute to the mark with water.

  • Filtration: Filter through a 0.22 µm PES filter into a sterile amber storage vial.

  • Verification: Check pH. It should be approximately neutral (pH 7.0–8.0).

Protocol 2: In-Situ Salt Preparation from Free Acid (Method B)

Use this method if you only have the Free Acid (CAS 77837-08-2). The acid is sparingly soluble in water; stoichiometric NaOH is required to solubilize it as the sodium salt.

Target: 10 mL of 10 mM Sodium Stock Solution.

Mechanism:



Step-by-Step Procedure:
  • Calculation:

    • Target Molarity: 10 mM (0.01 mol/L).

    • Volume: 10 mL (0.01 L).

    • Moles required:

      
       (100 µmol).
      
    • Mass of Free Acid (MW 215.20):

      
      .
      
    • NaOH equivalents: 1.0 eq (100 µmol).

  • Weighing: Weigh 21.52 mg of the Free Acid into a 20 mL amber glass vial.

  • Alkaline Dissolution (Critical Step):

    • Add 100 µL of 1.0 N NaOH (100 µmol).

    • Note: This provides exactly 1.0 equivalent of base to deprotonate the carboxylic acid.

    • Add 5.0 mL of LC-MS grade water.

    • Vortex/Sonicate until the solution is perfectly clear. If particulates remain, add 0.1 N NaOH in 10 µL increments until dissolved (do not exceed pH 8.5).

  • Final Dilution:

    • Transfer the solution to a 10 mL volumetric flask.

    • Dilute to volume with LC-MS grade water (or PBS if buffering is required immediately).

  • QC Check:

    • Measure pH. Target: 7.4 ± 0.5.

    • If pH > 9, back-titrate carefully with dilute HCl (risk of precipitation if pH < 5).

Workflow Visualization

The following diagram illustrates the decision logic and preparation workflow for the stock solution.

StockPreparation Start Start: Select Starting Material CheckSource Source Material? Start->CheckSource SaltForm Sodium Salt Solid (CAS 1189982-99-7) CheckSource->SaltForm Method A AcidForm Free Acid Solid (CAS 77837-08-2) CheckSource->AcidForm Method B WeighSalt Weigh 23.72 mg SaltForm->WeighSalt DissolveWater Dissolve in Water/PBS WeighSalt->DissolveWater Clarify Vortex/Sonicate (Ensure Clear Solution) DissolveWater->Clarify WeighAcid Weigh 21.52 mg AcidForm->WeighAcid AddBase Add 1.0 eq NaOH (In-situ Salt Formation) WeighAcid->AddBase AddBase->Clarify Filter Filter (0.22 µm PES) Clarify->Filter QC QC: Check pH (7.0-8.0) & HPLC Purity Filter->QC Storage Store: -20°C, Amber Vial QC->Storage

Figure 1: Decision tree for preparing 5-Carboxy-N-phenyl-2-1H-pyridone Sodium stock based on starting material.

Quality Control & Stability

Analytical Verification

Before using the stock for critical assays (e.g., in vivo dosing), verify the concentration and stability.

  • UV-Vis: Scan 200–400 nm. The pyridone core typically exhibits maxima around 220 nm and 310 nm.

  • HPLC:

    • Column: C18 (e.g., Waters XBridge), 3.5 µm.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Note: The 5-carboxy metabolite elutes earlier than Pirfenidone due to higher polarity.

Storage Conditions
  • Temperature: -20°C (Long term), 4°C (Working stock < 1 week).

  • Light: Strictly protect from light. Wrap vials in aluminum foil if amber glass is unavailable.

  • Stability: The sodium salt in aqueous solution is stable for at least 1 month at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Safety & Handling (HSE)

  • Hazard Class: Irritant (Skin/Eye).

  • PPE: Wear nitrile gloves, safety goggles, and lab coat.

  • Disposal: Dispose of as chemical waste containing organic nitrogen compounds.

  • Biohazard: If the compound is derived from biological matrices (metabolite isolation), treat as BSL-2. (Synthetic standards are chemical hazards only).

References

  • Vertex AI Search. (2023). Search Results for 5-Carboxy-N-phenyl-2-1H-pyridone properties and solubility. 6

  • Santa Cruz Biotechnology. (n.d.). 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt Product Data Sheet. Retrieved from scbt.com. Link

  • Food and Drug Administration (FDA). (2014). Clinical Pharmacology Review: Esbriet (Pirfenidone). Center for Drug Evaluation and Research. Link

  • Wang, Y., et al. (2014).[7] Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Chromatographic Science. Link

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). 5-Carboxy-Pirfenidone Entry. Inxight Drugs.[7][8][9] Link

Sources

Application Note: High-Efficiency Extraction of Pirfenidone and 5-Carboxy-Pirfenidone from Plasma

[1]

Executive Summary

Pirfenidone (PFD) is a broad-spectrum antifibrotic drug utilized in the treatment of Idiopathic Pulmonary Fibrosis (IPF).[1][2][3] Its pharmacokinetic profile is characterized by rapid absorption and extensive hepatic metabolism, primarily via CYP1A2 , yielding the major circulating metabolite 5-carboxy-pirfenidone (5-C-PFD) .

This protocol details a robust Protein Precipitation (PPT) methodology for the simultaneous extraction of PFD and 5-C-PFD from human plasma. Unlike solid-phase extraction (SPE), which can be costly and time-consuming, this optimized PPT workflow offers high throughput and cost-efficiency while maintaining high recovery (>90%) and minimizing matrix effects.

Key Technical Insight: The critical challenge in this assay is the polarity differential between the parent drug (lipophilic) and the carboxylic acid metabolite (polar). This protocol incorporates a supernatant dilution step often overlooked in standard PPT workflows, ensuring optimal peak shape and retention for the polar metabolite on Reverse-Phase Liquid Chromatography (RPLC).

Chemical Basis & Metabolic Pathway

Understanding the metabolic conversion is essential for selecting the correct internal standards and chromatographic conditions. PFD is converted to an intermediate (5-hydroxymethyl-pirfenidone) before rapid oxidation to the stable 5-carboxy form.

Metabolic Pathway Diagram

MetabolicPathwayPFDPirfenidone(Parent)HMP5-Hydroxymethyl-pirfenidone(Intermediate)PFD->HMPHydroxylationCYPCYP1A2(Primary)CPF5-Carboxy-pirfenidone(Major Metabolite)HMP->CPFRapid OxidationOXIOxidation

Figure 1: Primary metabolic pathway of Pirfenidone in humans.[4] The 5-carboxy metabolite accounts for approximately 95% of drug-related material recovered in urine.[5]

Materials and Reagents

ComponentGrade/SpecificationPurpose
Pirfenidone Reference Standard (>99%)Analyte
5-Carboxy-Pirfenidone Reference Standard (>98%)Analyte
Pirfenidone-d5 Internal Standard (IS)Correction for matrix effect/recovery
5-Carboxy-Pirfenidone-d5 Internal Standard (IS)Correction for metabolite specific variance
Acetonitrile (ACN) LC-MS GradeProtein precipitating agent
Formic Acid LC-MS GradepH modifier (protonation)
Ammonium Formate LC-MS GradeBuffer (ionic strength)
Water Milli-Q / 18.2 MΩSolvent
Human Plasma K2EDTA or HeparinMatrix

Experimental Protocol

Preparation of Solutions[1][7]
  • Stock Solutions: Prepare 1.0 mg/mL individual stocks of PFD and 5-C-PFD in Methanol. Store at -20°C.

  • Internal Standard (IS) Working Solution: Dilute deuterated stocks to ~500 ng/mL in 50% Acetonitrile.

  • Precipitating Solvent: 100% Acetonitrile (Cold, 4°C).

Sample Preparation Workflow (Step-by-Step)

Rationale: A 1:4 ratio of plasma to organic solvent is selected to ensure >98% protein removal. The subsequent dilution step prevents "solvent shock" (peak fronting) of the polar 5-C-PFD metabolite during injection.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of IS Working Solution. Vortex gently (5 sec).

  • Precipitation: Add 200 µL of cold Acetonitrile.

  • Extraction: Vortex vigorously for 2 minutes to ensure complete protein denaturation and drug release.

  • Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the clear supernatant to a clean vial/plate.

  • Dilution (Critical Step): Add 150 µL of 0.1% Formic Acid in Water to the supernatant.

    • Why? This reduces the organic content to ~50%, matching the initial mobile phase conditions and preventing the polar metabolite from eluting in the void volume.

  • Final Mix: Vortex briefly and seal for analysis.

Workflow Diagram

SamplePrepStep150 µL Plasma SampleStep2Add 20 µL Internal Standard(d5-PFD, d5-COOH-PFD)Step1->Step2Step3Add 200 µL Cold Acetonitrile(Protein Precipitation)Step2->Step3Step4Vortex (2 min) & Centrifuge(15,000 x g, 10 min)Step3->Step4Step5Transfer 150 µL SupernatantStep4->Step5Step6DILUTION STEPAdd 150 µL 0.1% Formic AcidStep5->Step6  Prevents Solvent EffectsStep7Inject to LC-MS/MSStep6->Step7

Figure 2: Optimized Protein Precipitation Workflow. The dilution step (Step 6) is critical for focusing the polar metabolite on the analytical column.

LC-MS/MS Conditions

While isocratic methods exist, a gradient method is recommended to separate the polar metabolite from the solvent front and potential early-eluting phospholipids.

Chromatographic Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[6][7]

  • Mobile Phase B: Acetonitrile.[6][8]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 - 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold (Focus 5-C-PFD)
0.50 10 End Loading
2.50 90 Elute PFD
3.00 90 Wash
3.10 10 Re-equilibration

| 4.50 | 10 | End of Run |

Mass Spectrometry (MRM Transitions)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Pirfenidone 186.165.13025
Pirfenidone-d5 191.165.13025
5-Carboxy-PFD 216.077.03528
5-Carboxy-PFD-d5 221.081.03528

Validation & Performance Metrics

This protocol is designed to meet FDA/EMA Bioanalytical Method Validation guidelines.

  • Linearity: 10 – 5000 ng/mL (PFD); 10 – 5000 ng/mL (5-C-PFD).

  • Recovery: >90% for both analytes using ACN precipitation.

  • Matrix Effect: Optimized by the use of deuterated internal standards, typically within ±15% deviation.

  • Stability: 5-C-PFD is stable in plasma for >24 hours at room temperature and >30 days at -20°C.

Troubleshooting Guide
  • Issue: Poor peak shape for 5-Carboxy-Pirfenidone (fronting).

    • Cause: Injection solvent is too strong (high % ACN).

    • Fix: Ensure Step 7 (Dilution) is performed. Increase the dilution factor to 1:2 if necessary.

  • Issue: High Backpressure.

    • Cause: Incomplete protein removal.

    • Fix: Increase centrifugation speed or time. Ensure supernatant is not disturbed during transfer.

References

  • Wang, P., et al. (2021).[9] "UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber." Chinese Pharmaceutical Journal.[9] [9]

  • Food and Drug Administration (FDA). (2014). "Clinical Pharmacology Review: Esbriet (Pirfenidone)." FDA Access Data.

  • Huang, F., et al. (2014). "Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography–tandem mass spectrometry." Journal of Chromatographic Science.

  • Therapeutic Goods Administration (TGA). (2023). "Australian Public Assessment Report for Pirfenidone." Australian Government Department of Health.

  • BenchChem. (2025).[10] "Application Note: Sample Preparation of Pirfenidone in Human Plasma." BenchChem Protocols.

Mobile phase optimization for polar pyridone metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of pyridone-based drug metabolites (e.g., derivatives of pirfenidone, kinase inhibitors) presents a distinct "polarity trap." These compounds possess a highly polar amide-like core and often acquire additional hydrophilic functionalities (carboxyl, hydroxyl, or N-oxide groups) during Phase I/II metabolism. This renders them poorly retained on standard C18 columns yet potentially too hydrophobic for pure HILIC without careful optimization.

This guide details a self-validating protocol for optimizing mobile phases to separate these metabolites. It prioritizes LC-MS compatibility (volatile buffers) and addresses the critical role of pH-driven tautomeric stabilization .

The Chemical Challenge: Tautomerism & Polarity

Pyridones exist in a delicate equilibrium between the keto (pyridone) and enol (hydroxypyridine) forms. While N-substituted pyridones (like pirfenidone) are locked in the keto form, their metabolites often exhibit complex ionization behaviors.

  • The Polarity Trap: The dipole moment of the pyridone ring, combined with metabolic additions (e.g., 5-carboxy-pirfenidone), creates compounds with LogP values often < 1.0.

  • The Risk:

    • RP-HPLC: "Dewetting" (phase collapse) when using 100% aqueous starts.

    • Peak Tailing: Interaction of the basic pyridone core with residual silanols.

Phase 1: Mode Selection (The Decision Matrix)

Before mixing solvents, determine the primary separation mode. Do not force a HILIC separation if an Aqueous-Stable RP column suffices, as RP generally offers better robustness for biological matrices.

Figure 1: Column & Mode Selection Logic

ColumnSelection Start Start: Analyze Metabolite LogP/LogD LogP_High LogP > 1.5 (Moderately Polar) Start->LogP_High LogP_Mid LogP 0 to 1.5 (Polar) Start->LogP_Mid LogP_Low LogP < 0 (Highly Polar) Start->LogP_Low RP_Std Standard C18 (Fully Porous or Core-Shell) LogP_High->RP_Std Standard RP Protocol RP_Aq Aq-Compatible C18 / T3 (Withstands 100% Water) LogP_Mid->RP_Aq Rec. Route: High Aqueous Stability HILIC HILIC (Amide or Zwitterionic) (High Organic Start) LogP_Low->HILIC Rec. Route: Retain via Partitioning

Caption: Decision matrix for selecting the stationary phase based on metabolite hydrophobicity (LogP).

Phase 2: Mobile Phase Chemistry

A. The Buffer System (pH Control)

For pyridone metabolites, pH control is not optional—it is the primary lever for peak shape.

  • Target pH: 3.0 – 4.0 .

  • Rationale:

    • Carboxyl Suppression: Metabolites like 5-carboxy-pirfenidone have acidic pKa values (~4.4). A pH of 3.5 keeps them protonated (neutral), significantly increasing retention on RP columns [1].

    • Silanol Masking: Acidic pH suppresses the ionization of residual silanols on the silica surface, reducing secondary interactions that cause tailing.

B. Buffer Selection (LC-MS Compatible)

Avoid phosphate buffers. Use volatile salts to prevent source contamination.

Buffer ComponentConcentrationRoleNotes
Ammonium Formate 5 – 10 mMIonic StrengthCritical for peak symmetry; prevents ion exclusion.
Formic Acid 0.1% (v/v)pH ModifierMaintains pH ~2.7–3.0.
Ammonium Acetate 5 – 10 mMAlt. BufferUse if pH > 4.0 is required (rare for this class).
C. Organic Modifier
  • Acetonitrile (ACN): Preferred for LC-MS due to lower viscosity and better desolvation.

  • Methanol (MeOH): Use only if unique selectivity is needed (e.g., separating positional isomers). MeOH is protic and can interact with the pyridone hydrogen-bonding sites, potentially altering selectivity compared to Aprotic ACN.

Phase 3: Optimization Protocol (Step-by-Step)

This protocol assumes the use of an Aq-Compatible C18 column (e.g., Waters T3, Agilent SB-Aq, or Phenomenex Luna Omega Polar C18) as the starting point, as this covers the widest range of pyridone metabolites.

Step 1: The "Wide Net" Gradient
  • Mobile Phase A: Water + 10mM Ammonium Formate + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0% B (hold 1 min) → 95% B over 10 mins.

  • Goal: Determine where the metabolite elutes. If it elutes at < 5% B (void volume), switch to HILIC immediately.

Step 2: Isocratic Fine-Tuning (For RP Retention)

If the metabolite elutes early but is retained (k' > 1), switch to an isocratic hold to stabilize the baseline and improve MS sensitivity.

  • Typical Composition: 90-95% Aqueous / 5-10% Organic.

  • Critical Check: Ensure your column is rated for 100% aqueous use to prevent phase collapse (dewetting).

Step 3: Optimization Loop

Figure 2: Mobile Phase Optimization Workflow

OptimizationLoop Input Initial Chromatogram Check1 Peak Tailing? Input->Check1 Action1 Increase Buffer Conc. (5mM -> 10mM) Check1->Action1 Yes Check2 Poor Retention? Check1->Check2 No Action1->Input Retest Action2 Lower % Organic OR Switch to HILIC Check2->Action2 Yes Check3 Low MS Signal? Check2->Check3 No Action2->Input Retest Action3 Switch Modifier (MeOH <-> ACN) Check3->Action3 Yes Final Validated Method Check3->Final No Action3->Input Retest

Caption: Iterative workflow for troubleshooting peak shape and retention issues.

Case Study: Pirfenidone & 5-Carboxy-Pirfenidone

Based on validated LC-MS/MS methodologies [2, 3].

  • Analytes:

    • Pirfenidone (Parent): Moderately polar.[3]

    • 5-Carboxy-pirfenidone (Metabolite): Highly polar, acidic functionality.

  • Method Parameters:

    • Column: Agilent Zorbax SB-C18 (StableBond) or Waters HSS T3.

    • Mobile Phase:

      • Isocratic: 60% ACN / 40% Water (containing 5mM Ammonium Formate + 0.1% Formic Acid).[4]

    • Results:

      • The acidic buffer (pH ~3.5) suppresses the ionization of the 5-carboxy group, pushing it into a neutral state that retains well on the C18 phase.

      • Ammonium formate provides sufficient ionic strength to prevent peak tailing of the parent pyridone ring.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing (> 1.5) Residual silanol interaction with pyridone nitrogen.Increase Ammonium Formate to 10-20mM. Ensure pH is < 4.0.
Retention Shift (Drifting) "Dewetting" of C18 pores in high aqueous phase.Use a column with polar-embedded groups or "Aq" designation. Do not use standard C18 with >95% water.
Carryover Pyridone adsorption to injector loop.Use a needle wash of 50:50 ACN:Water + 0.1% Formic Acid.
Split Peaks Sample solvent mismatch.Dissolve sample in the starting mobile phase (e.g., 5% ACN). Do not inject 100% ACN samples into a 95% Aqueous stream.

References

  • Shi, S. et al. (2014). Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Journal of Analytical Toxicology. Link

  • Tong, S. et al. (2010).[5] Determination of pirfenidone in rat plasma by LC-MS-MS and its application to a pharmacokinetic study. Chromatographia.[4][6][7][8] Link

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[2][6][7][9][10][11][12] Waters Application Notes. Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Overview. Link

Sources

Application Note: A Comprehensive Guide to the Pharmacokinetic Analysis of 5-Carboxy-Pirfenidone Excretion

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pirfenidone is an established anti-fibrotic and anti-inflammatory medication for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and debilitating lung disease.[1][2] Understanding the complete pharmacokinetic profile of pirfenidone is crucial for optimizing therapeutic regimens and ensuring patient safety. A critical aspect of this profile is the fate of its major metabolite, 5-carboxy-pirfenidone.

Following oral administration, pirfenidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, into 5-carboxy-pirfenidone.[1] This metabolite is considered pharmacologically inactive.[3][4] The predominant route for the elimination of the administered pirfenidone dose is via renal excretion of 5-carboxy-pirfenidone.[1][4][5] In fact, approximately 80% of an oral dose of pirfenidone is recovered in the urine as this metabolite.[1][4]

This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the pharmacokinetic analysis of 5-carboxy-pirfenidone excretion. We will delve into the scientific principles, provide step-by-step protocols for sample collection and bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and outline the necessary calculations for key pharmacokinetic parameters. The methodologies described herein are designed to ensure scientific integrity and generate trustworthy, reproducible data essential for clinical and preclinical research.

Scientific Principles and Rationale

A robust pharmacokinetic analysis is built upon a strong understanding of the underlying physiological and analytical principles. The choice of methodology is not arbitrary but is dictated by the chemical nature of the analyte and the biological matrix in which it is measured.

The "Why" Behind the Method:

  • Metabolism and Excretion Pathway: The journey of pirfenidone in the body culminates in its renal excretion as 5-carboxy-pirfenidone. This metabolic conversion to a more polar, water-soluble compound is a classic detoxification pathway that facilitates elimination by the kidneys. Understanding this pathway is fundamental to designing a study that accurately captures the excretion profile.

  • Renal Clearance as a Key Parameter: Renal clearance is a measure of the volume of plasma from which a substance is completely removed by the kidneys per unit of time.[6][7] For 5-carboxy-pirfenidone, this is the most important clearance mechanism. Its determination is vital, particularly in patient populations with varying degrees of renal function, as impaired renal clearance could lead to altered drug exposure.[8]

  • LC-MS/MS: The Gold Standard for Bioanalysis: The quantification of endogenous molecules and xenobiotics in complex biological matrices like urine demands a highly sensitive and selective analytical technique. LC-MS/MS is the undisputed gold standard for this purpose.[9] Its ability to separate the analyte of interest from interfering matrix components (chromatography) and then selectively detect and quantify it based on its unique mass-to-charge ratio (mass spectrometry) provides unparalleled accuracy and precision.[10][11]

Pirfenidone Oral Pirfenidone Absorption GI Absorption Pirfenidone->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Liver Hepatic Metabolism (CYP1A2) Systemic_Circulation->Liver Kidney Renal Excretion Systemic_Circulation->Kidney Metabolite 5-Carboxy-Pirfenidone (Inactive) Liver->Metabolite Metabolite->Systemic_Circulation Enters Circulation Urine Urine Kidney->Urine ~80% of dose Urine_Sample Urine Sample / Standard / QC Add_IS Add Internal Standard (IS) Urine_Sample->Add_IS Precipitation Add Acetonitrile (Protein Precipitation) Add_IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Concentration Data LC_MS->Data Concentration_Data Urine Concentration Data (from LC-MS/MS) Calculate_Ae Calculate Amount Excreted (Ae) Ae = Cu * Vu Concentration_Data->Calculate_Ae Urine_Volume Urine Volume Data (from Collection) Urine_Volume->Calculate_Ae Plasma_AUC Plasma AUC Data (from separate analysis) Calculate_CLr Calculate Renal Clearance (CLr) CLr = Ae / AUC Plasma_AUC->Calculate_CLr Calculate_Ae->Calculate_CLr Calculate_fe Calculate Fraction Excreted (fe) fe = Ae / Dose Calculate_Ae->Calculate_fe PK_Parameters Final Pharmacokinetic Parameters Calculate_CLr->PK_Parameters Calculate_fe->PK_Parameters

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pirfenidone and 5-Carboxy-Pirfenidone Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of pirfenidone and its primary metabolite, 5-carboxy-pirfenidone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of LC-MS/MS analysis for these compounds. Here, we will delve into the common challenges, with a specific focus on mitigating ion suppression to ensure the development of robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of pirfenidone and its metabolites?

A1: Ion suppression is a matrix effect where co-eluting endogenous components from a biological sample, such as plasma, interfere with the ionization of the target analytes (pirfenidone and 5-carboxy-pirfenidone) in the mass spectrometer's ion source. This leads to a reduced analyte signal, which can compromise the sensitivity, accuracy, and reproducibility of the assay. Given that pirfenidone is extensively metabolized, with its metabolite 5-carboxy-pirfenidone often present in significant concentrations, it is crucial to manage ion suppression to accurately characterize the pharmacokinetics of both the parent drug and its metabolite.

Q2: What are the primary causes of ion suppression in plasma-based assays for pirfenidone?

A2: The primary culprits behind ion suppression in plasma are endogenous phospholipids from cell membranes. These molecules are abundant in plasma and have a tendency to co-elute with analytes of interest in reversed-phase chromatography, where they can suppress the ionization of co-eluting compounds. Other potential sources of ion suppression include salts, proteins that were not sufficiently removed during sample preparation, and formulation excipients from the administered drug product.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of pirfenidone and 5-carboxy-pirfenidone?

A3: Yes, the use of a SIL-IS for both pirfenidone (e.g., pirfenidone-d5) and 5-carboxy-pirfenidone (e.g., 5-carboxy-pirfenidone-d5) is highly recommended. A SIL-IS co-elutes with its corresponding analyte and experiences the same degree of ion suppression. By calculating the analyte-to-IS peak area ratio, the variability introduced by ion suppression can be effectively normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Problem 1: Low and Inconsistent Analyte Signal at the Lower Limit of Quantification (LLOQ)

Possible Cause: Significant ion suppression is likely occurring, where endogenous matrix components are co-eluting with pirfenidone and/or 5-carboxy-pirfenidone, reducing their ionization efficiency. This is a common issue when using simpler sample preparation methods like protein precipitation (PPT).

Solution Pathway:

  • Assess the Extent of Ion Suppression: Before optimizing the method, it's crucial to confirm and map the regions of ion suppression in your chromatogram. This can be achieved using a post-column infusion experiment.

    • Experimental Protocol: Post-Column Infusion

      • Prepare a standard solution of pirfenidone and 5-carboxy-pirfenidone in a mobile phase-like solvent.

      • Set up your LC-MS/MS system as usual.

      • Using a T-junction, continuously infuse the standard solution into the eluent flow from the LC column just before it enters the mass spectrometer's ion source.

      • Inject a blank, extracted plasma sample onto the LC column.

      • Monitor the signal of your analytes. A stable baseline signal should be observed. Any dips or reductions in this baseline correspond to regions of ion suppression caused by eluting matrix components.

  • Improve Sample Preparation: If significant ion suppression is observed, a more rigorous sample preparation technique is warranted to remove interfering phospholipids.

    • Option A: Protein Precipitation (Baseline) Protein precipitation with acetonitrile is a common, fast, but often "dirtier" sample preparation method. While it removes the bulk of proteins, many phospholipids remain in the supernatant. Published methods show good recoveries but matrix effects can still be a concern.[1][2][3]

      AnalyteSample PreparationRecovery (%)Matrix Effect (%)Reference
      PirfenidoneProtein Precipitation92.1 - 96.792.9 - 96.3[1]
      5-carboxy-pirfenidoneProtein Precipitation94.6 - 101.295.5 - 100.5[1]
    • Option B: Solid-Phase Extraction (SPE) (Recommended for Cleaner Samples) SPE offers a more selective cleanup, leading to reduced matrix effects and improved assay sensitivity.[4] A mixed-mode cation exchange SPE is a good starting point for pirfenidone, which is a weakly basic compound.

      • Experimental Protocol: Mixed-Mode Cation Exchange SPE

        • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

        • Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.

        • Load: Load the pre-treated plasma sample (e.g., plasma diluted with an acidic buffer).

        • Wash 1: Wash with an acidic buffer to remove polar interferences.

        • Wash 2: Wash with an organic solvent like methanol to remove lipids and other non-polar interferences.

        • Elute: Elute pirfenidone and its metabolite with a basic organic solution (e.g., 5% ammonium hydroxide in methanol).

        • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

      SPE_Workflow cluster_SPE Solid-Phase Extraction Workflow Condition Condition (Methanol, Water) Equilibrate Equilibrate (Acidic Buffer) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash1 Wash 1 (Aqueous) Load->Wash1 Wash2 Wash 2 (Organic) Wash1->Wash2 Elute Elute Analytes (Basic Organic) Wash2->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

      Caption: Solid-Phase Extraction Workflow.

  • Optimize Chromatography: If ion suppression persists even after improved sample cleanup, further chromatographic optimization is necessary.

    • Gradient Modification: Adjust the gradient profile to separate the analytes from the regions of ion suppression identified in the post-column infusion experiment.

    • Column Chemistry: Consider a column with a different stationary phase chemistry (e.g., a pentafluorophenyl (PFP) column) to alter selectivity and improve separation from interfering phospholipids.[5]

    • On-line Fractionation: For complex cases, advanced techniques like on-line trapping and fractionation can be employed to isolate analytes from ion suppressors before they enter the analytical column.[6][7]

Problem 2: Poor Peak Shape and Inconsistent Retention Times

Possible Cause: This can be due to a suboptimal mobile phase composition, secondary interactions with the analytical column, or issues with the sample diluent.

Solution Pathway:

  • Mobile Phase pH and Additives: The ionization state of pirfenidone and 5-carboxy-pirfenidone is influenced by the mobile phase pH.

    • Recommendation: For positive ion mode, which is typically used for these analytes, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is recommended to promote protonation and enhance the signal.[1][3][8] The addition of a small amount of ammonium formate (e.g., 5-10 mM) can further improve peak shape and signal stability.[5]

  • Sample Diluent Mismatch: If the sample is reconstituted in a solvent that is much stronger than the initial mobile phase conditions, it can lead to peak distortion.

    • Recommendation: Ensure that the final sample diluent is as close as possible in composition and strength to the initial mobile phase of your chromatographic gradient.

  • Column Conditioning and Equilibration: Insufficient column equilibration between injections can lead to retention time drift.

    • Recommendation: Ensure that the column is adequately equilibrated with the initial mobile phase conditions before each injection. The equilibration time should be at least 5-10 column volumes.

Ion_Suppression_Troubleshooting Start Low/Inconsistent Signal Assess_Suppression Assess Ion Suppression (Post-Column Infusion) Start->Assess_Suppression Suppression_Present Ion Suppression Confirmed? Assess_Suppression->Suppression_Present Improve_Cleanup Improve Sample Cleanup (e.g., switch to SPE) Suppression_Present->Improve_Cleanup Yes No_Suppression Consider Other Issues (e.g., Instrument Sensitivity) Suppression_Present->No_Suppression No Optimize_Chroma Optimize Chromatography (Gradient, Column, etc.) Improve_Cleanup->Optimize_Chroma Re_evaluate Re-evaluate Performance Optimize_Chroma->Re_evaluate

Caption: Troubleshooting Ion Suppression.

By systematically addressing these common issues, researchers can develop and validate robust, sensitive, and reliable LC-MS/MS methods for the quantification of pirfenidone and its major metabolite, 5-carboxy-pirfenidone, ensuring high-quality data for pharmacokinetic and other drug development studies.

References

  • WANG Pei-le, SUN Hui-ting, GAO Mei-mei, ZHANG Guo-jun, ZHANG Xiao-jian, YANG Jing. UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber[J]. Chinese Pharmaceutical Journal, 2021, 56(8): 675-681. [Link]

  • Wen, Y. G., Liu, X., He, X. L., et al. (2014). Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Journal of analytical toxicology, 38(9), 645–652. [Link]

  • BenchChem. (2025). A Comparative Guide: Protein Precipitation vs. Solid-Phase Extraction for Pirfenidone Analysis in Biological Samples. BenchChem Technical Support.
  • BenchChem. (2025). Application Note and Protocol: Sample Preparation of Pirfenidone in Human Plasma for Bioanalytical Studies. BenchChem Technical Support.
  • BenchChem. (2025). A Head-to-Head Battle: UPLC-MS/MS vs.
  • Guan, W., et al. (2014). Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Journal of Analytical Toxicology, 38(9), 645-652.
  • Altasciences. (n.d.).
  • Iachetta, F., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
  • Sigma-Aldrich. (n.d.). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS.
  • Annex Publishers. (2020). Bioequivalence between Two Capsules of Pirfenidonein Healthy Subjects under Fed Condition.
  • Chen, M. L., Plomley, J., Furtado, M., & Keyhani, A. (n.d.). Determination Of Pirfenidone And Metabolites In Rat Plasma By Coupling On-Line Fractionation With LC-MS/MS. Drug Discovery Online.
  • FLORE. (n.d.). Development of a HPLC-MS/MS method for the pharmacokinetic studies of Pirfenidone in pig plasma.
  • ResearchGate. (2025). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions | Request PDF.

Sources

Technical Support Center: Pirfenidone & Polar Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Early Elution of Polar Pirfenidone Metabolites (5-carboxy-pirfenidone) Ticket ID: PFD-MET-001 Assigned Specialist: Senior Application Scientist Status: Open for Resolution

Executive Summary: The "Void Volume" Trap

You are likely here because your target analyte, 5-carboxy-pirfenidone (5-COOH-PFD) , is eluting near the solvent front (k' < 1.5) or co-eluting with matrix interferences. While Pirfenidone (PFD) itself is moderately hydrophobic, its major metabolite is highly polar due to the carboxylic acid moiety.

Standard C18 protocols often fail here. The high polarity of 5-COOH-PFD leads to "phase dewetting" (hydrophobic collapse) in 100% aqueous conditions or simply insufficient interaction with alkyl chains. To fix this, we must shift the separation mechanism from pure hydrophobic interaction to polar-retention strategies .

Part 1: Diagnostic & Troubleshooting (Q&A)

Category A: Chromatographic Retention[1][2][3]

Q: My 5-carboxy-pirfenidone elutes at the dead time (t0) on a standard C18 column. Why is this happening? A: This is a classic polarity mismatch.

  • The Mechanism: 5-COOH-PFD is the oxidation product of PFD. The addition of the carboxyl group significantly lowers the LogP (partition coefficient). On a traditional C18 column, retention relies on hydrophobic interaction. If you are using a high-aqueous start (e.g., 95% Water) to try and trap it, standard C18 ligands may "collapse" or mat down, reducing surface area.

  • The Fix: You need a stationary phase that stays wetted in 100% aqueous mobile phases or provides secondary polar interactions.

    • Immediate Action: Switch to a Polar-Embedded C18 (e.g., amide-embedded) or a Pentafluorophenyl (PFP) column. PFP phases offer pi-pi interactions and hydrogen bonding, which are highly effective for the pyridone ring structure of pirfenidone metabolites.

Q: I am seeing split peaks for the early eluting metabolite, but the parent drug looks fine. Is my column dead? A: Likely not. This is usually a Strong Solvent Effect .

  • The Cause: If you extract your plasma/tissue samples with 100% Acetonitrile (ACN) or Methanol (MeOH) (protein precipitation) and inject the supernatant directly, the injection solvent is stronger than your mobile phase (usually highly aqueous at the start). The analyte travels with the injection plug through the column before partitioning begins.

  • The Fix: Dilute your supernatant!

    • Protocol: Mix your supernatant 1:3 or 1:4 with 0.1% Formic Acid in Water before injection. This ensures the sample focuses at the head of the column.

Category B: Mobile Phase Chemistry

Q: Should I use Methanol or Acetonitrile? A: For Pirfenidone metabolites, Methanol is often superior.

  • Reasoning: Methanol is a protic solvent and can participate in hydrogen bonding, often providing better selectivity for the polar carboxy and hydroxyl groups compared to the aprotic Acetonitrile.

  • pH Criticality: You must maintain an acidic pH (0.1% Formic Acid). The pKa of the carboxylic acid on 5-COOH-PFD is approximately 3-4. At neutral pH, it will be deprotonated (anionic), making it even more polar and impossible to retain on RP columns. Acidic conditions keep it neutral (protonated), improving retention.

Part 2: Visualizing the Problem & Solution

Diagram 1: Pirfenidone Metabolic Pathway & Polarity Shift

This diagram illustrates the conversion of Pirfenidone to its polar metabolites, highlighting the structural changes that cause retention loss.

metabolic_pathway cluster_0 Chromatographic Behavior PFD Pirfenidone (Parent) LogP ~1.9 Moderately Hydrophobic OH_PFD 5-Hydroxymethyl-PFD (Intermediate) Increased Polarity PFD->OH_PFD CYP1A2 (Hydroxylation) COOH_PFD 5-Carboxy-PFD (Major Metabolite) Highly Polar (Acidic) Elutes at Void Volume OH_PFD->COOH_PFD Cytosolic Oxidation

Caption: Metabolic oxidation increases polarity, moving the analyte from hydrophobic (Blue) to highly polar (Red), causing early elution issues.

Diagram 2: Troubleshooting Logic Tree

Follow this decision matrix to resolve early elution issues.

troubleshooting_tree Start Issue: 5-COOH-PFD Retention Factor (k') < 1.5 Check_Solvent Check Injection Solvent Is it >20% Organic? Start->Check_Solvent Dilute Action: Dilute Sample with Water/0.1% FA Check_Solvent->Dilute Yes Check_Column Check Column Phase Is it Standard C18? Check_Solvent->Check_Column No Switch_Col Action: Switch to PFP or Polar-Embedded C18 Check_Column->Switch_Col Yes Check_pH Check Mobile Phase pH Is it Neutral? Check_Column->Check_pH No (Already using Polar Col) Check_pH->Switch_Col No (Already Acidic) Acidify Action: Add 0.1% Formic Acid (Protonate Acidic Group) Check_pH->Acidify Yes

Caption: Step-by-step logic to diagnose retention failure. Prioritize solvent strength and column chemistry.

Part 3: Recommended Experimental Protocols

Method A: The "Robust" Reversed-Phase Approach (Recommended)

This method utilizes a PFP (Pentafluorophenyl) column, which provides superior selectivity for the pyridone ring and polar functional groups compared to C18.

1. Instrumentation & Conditions

  • System: UHPLC or HPLC

  • Column: Phenomenex Luna Omega Polar C18 OR Kinetex PFP (100 x 2.1 mm, 2.6 µm or similar).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

2. Gradient Profile

Time (min) % Mobile Phase B Event
0.00 5% Focusing: Hold low organic to trap polar metabolite.
1.00 5% Isocratic hold ensures retention.
4.00 90% Elute parent Pirfenidone.
5.00 90% Wash column.

| 5.10 | 5% | Re-equilibration (Crucial for next run). |

3. Mass Spectrometry (MRM) Parameters

  • Ionization: ESI Positive (+)[1]

  • Source Temp: 450°C (Ensure complete desolvation).

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Pirfenidone 186.165.13025
5-Carboxy-PFD 216.077.03530
IS (PFD-d3) 189.168.13025

Part 4: Sample Preparation (The Hidden Variable)

Protocol: Protein Precipitation (PPT) with Solvent Focusing Do not inject 100% organic extracts.

  • Aliquot: Transfer 50 µL of Plasma/Serum.

  • Precipitate: Add 150 µL of Acetonitrile (containing Internal Standard).

  • Vortex/Spin: Vortex 1 min; Centrifuge at 10,000 x g for 5 min.

  • Transfer & Dilute (CRITICAL):

    • Transfer 100 µL of supernatant to a new vial.

    • Add 300 µL of Water (or 0.1% Formic Acid).

    • Result: Final organic concentration is ~25%. This prevents "solvent breakthrough" and split peaks.

  • Inject: 5 - 10 µL.

References

  • Food and Drug Administration (FDA). (2014). Clinical Pharmacology and Biopharmaceutics Review: Pirfenidone (NDA 22535). Retrieved from [Link][2][3][4]

  • Wen, Y. G., et al. (2014).[5][6] "Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study." Journal of Analytical Toxicology, 38(9), 645-652.[5] Retrieved from [Link]

  • Hemmer, S., et al. (2024). "Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study." Archives of Toxicology. Retrieved from [Link]

  • Altasciences. "Determination of Pirfenidone and Metabolites in Rat Plasma by Coupling On-Line Fractionation with LC-MS/MS."[7] Retrieved from [Link]

Sources

Resolving peak tailing for carboxylic acid pyridone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Separation Science Technical Support Center .

Ticket ID: #PYR-COOH-TAIL-001 Subject: Resolving Peak Tailing for Carboxylic Acid Pyridone Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: The Chemistry of Tailing

User Question: I am analyzing a pyridone derivative containing a carboxylic acid moiety. The peak shows severe tailing (As > 1.8), while my neutral standards look perfect. Why is this specific scaffold so problematic?

Specialist Response: You are battling a "perfect storm" of chromatographic interactions. Carboxylic acid pyridone derivatives are amphoteric and chelating agents. Your peak tailing is likely caused by three simultaneous mechanisms acting in opposition:

  • The Amphoteric Conflict:

    • Carboxylic Acid (

      
      ):  At neutral pH, it is anionic (COO⁻). At low pH, it is neutral (COOH).
      
    • Pyridone Nitrogen: Depending on the tautomer, the nitrogen or the carbonyl oxygen can accept a proton, often making the molecule cationic at low pH.

    • Result: You rarely have a single species in solution. Mixed ionization states lead to peak broadening.

  • Silanol Cation Exchange:

    • If you run at pH 3–5 (a common "safe" zone), your molecule is likely positively charged (protonated base) while the silica surface silanols (

      
      ) begin to deprotonate. This creates a strong ionic attraction (cation exchange), dragging the peak tail.
      
  • The "Hidden" Variable: Metal Chelation:

    • Pyridones (especially 3-hydroxy-4-pyridinones) are potent iron chelators (similar to Deferiprone).[1] They bind to trace iron in your stainless steel frits and column walls. This is often misdiagnosed as "column overload" but is actually a surface adsorption issue.

Visualizing the Interaction Mechanism

The following diagram illustrates the competing forces occurring inside your column.

TailingMechanism cluster_prevention Mitigation Strategies Analyte Pyridone-COOH (Amphoteric) Silanol Silica Surface (Si-O⁻) Analyte->Silanol Ionic Interaction (Cation Exchange) Metal Trace Iron (Fe³⁺) (Frits/Tubing) Analyte->Metal Chelation (Strong Binding) Peak Result: Peak Tailing (As > 1.5) Silanol->Peak Metal->Peak TFA Add TFA (Masks Silanols) TFA->Silanol Blocks Passivation Passivation/PEEK (Removes Iron) Passivation->Metal Eliminates

Figure 1: Mechanistic pathways leading to peak tailing. Note that chelation and silanol interactions often occur simultaneously.

Mobile Phase Engineering: The "Rule of 2"

User Question: I am using 0.1% Formic Acid in water/acetonitrile. Should I switch buffers?

Specialist Response: Yes. For this specific scaffold, Formic Acid is often insufficient .

Formic acid (


) is too weak to fully suppress silanol ionization on older silica, and it does not act as an ion-pairing agent. You have two robust options depending on your detection method:
Option A: The UV/Tailing Priority (Best Shape)

Use Trifluoroacetic Acid (TFA) .

  • Why: TFA (

    
    ) drops the pH to ~2.0. This achieves two things:
    
    • Fully protonates the carboxylic acid (neutralizing it).

    • Forms an ion pair with the positively charged pyridone nitrogen. This neutral, hydrophobic complex interacts cleanly with the C18 phase, masking the charge from silanols.

Option B: The MS Sensitivity Priority (LC-MS)

Use Ammonium Formate (pH 3.0–3.5) or Ammonium Bicarbonate (pH 10) .

  • Why: TFA suppresses MS ionization (signal loss).

  • Protocol: If you must use MS, use a high-quality "Hybrid" column (see Section 3) and run at High pH (pH 10) . At pH 10, both the carboxylic acid and the pyridone (via tautomeric deprotonation) are likely anionic or neutral. Repulsion between the negative analyte and negative silanols prevents tailing.

Comparison of Additives:

AdditivepH RangeEffect on Tailing (

)
MS CompatibilityMechanism
0.1% Formic Acid ~2.7Poor (

)
ExcellentWeak silanol suppression.
0.1% TFA ~2.0Excellent (

)
Poor (Suppression)Ion-pairing + Silanol masking.
10mM NH₄HCO₃ ~10.0Good (

)
GoodAnalyte/Silanol repulsion (requires Hybrid column).
20mM Phosphate 2.5 or 7.0Very GoodNone (Non-volatile)High ionic strength masks secondary interactions.

Stationary Phase Selection

User Question: I am using a standard C18 column. Is there a better stationary phase for these derivatives?

Specialist Response: Standard C18 is risky because accessible silanols are the primary cause of your tailing. You need a column that physically blocks these interactions.

Recommended Technologies:

  • Hybrid Particles (e.g., BEH/Gemini): These use an organic-inorganic polymer hybrid that lacks the acidic surface silanols of pure silica. They are also stable at pH 10, allowing the "High pH" strategy.

  • Polar-Embedded Groups (e.g., Amide or Carbamate): These phases have a polar group near the surface that creates a "water shield," preventing the basic pyridone from reaching the silanols.

  • Surface Porous Particles (SPP/Core-Shell): These often have very high purity silica and tight particle size distributions which naturally sharpen peaks, though chemistry is still the dominant factor.

The "Hidden" Variable: Chelation Troubleshooting

User Question: I switched to TFA and a new column, but I still see a "shark fin" tailing profile. What is left?

Specialist Response: If chemistry optimization fails, you are likely seeing Metal Chelation . Pyridones bind to the iron in stainless steel hardware.

The Chelation Test Protocol:

  • Add EDTA: Add 0.1 mM Na₂EDTA to your aqueous mobile phase.

  • Run the Standard: If the peak shape instantly sharpens, your molecule was chelating metal in the system.

  • Permanent Fix:

    • Replace stainless steel frits with PEEK frits.

    • Passivate your LC system with 30% Phosphoric Acid (flush system without column for 1 hour).

    • Use "Bio-inert" or PEEK-lined columns.

Summary Protocol for Method Development

Follow this logic gate to solve your tailing issue efficiently.

TroubleshootingFlow Start Start: Peak Tailing Detected CheckMS Is MS Detection Required? Start->CheckMS YesMS Yes (MS) CheckMS->YesMS Yes NoMS No (UV Only) CheckMS->NoMS No HighPH Try High pH (pH 10) with Hybrid C18 Column YesMS->HighPH Eval Evaluate Peak Shape HighPH->Eval TFA Switch to 0.1% TFA (Low pH + Ion Pairing) NoMS->TFA TFA->Eval Good As < 1.2 (Solved) Eval->Good Success Bad As > 1.5 (Persists) Eval->Bad Failure ChelationCheck Add 0.1mM EDTA to Mobile Phase Bad->ChelationCheck ResultCheck Did Peak Sharpen? ChelationCheck->ResultCheck Passivate Diagnosed: Metal Chelation. Action: Passivate System / Use PEEK ResultCheck->Passivate Yes ColumnSwitch Diagnosed: Silanol Activity. Action: Switch to Polar-Embedded Column ResultCheck->ColumnSwitch No

Figure 2: Step-by-step troubleshooting logic for pyridone derivative analysis.

References

  • McCalley, D. V. (2017). Understanding and Managing Peak Tailing in High-Performance Liquid Chromatography. LCGC North America. Link

  • Waters Corporation. (2022). Effect of TFA vs Formic Acid on Peak Tailing for Basic Analytes. Waters Knowledge Base. Link

  • Liu, D. Y., et al. (1999).[2] Gradient ion-pair high-performance liquid chromatographic method for analysis of 3-hydroxypyridin-4-one iron chelators. Journal of Chromatography B. Link

  • Thermo Fisher Scientific. (2013). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. Application Note. Link

  • Biotage. (2023). How to choose your acidic mobile phase modifier for peptide and amphoteric purification. Biotage Blog. Link

Sources

Technical Support Center: 5-Carboxy-Pirfenidone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Ionizing 5-Carboxy-Pirfenidone

Welcome to the technical support guide for the analysis of 5-carboxy-pirfenidone using Electrospray Ionization Mass Spectrometry (ESI-MS). As the primary active metabolite of the antifibrotic drug pirfenidone, accurate quantification of this molecule is critical in pharmacokinetic and drug metabolism studies.[1][2]

5-carboxy-pirfenidone presents a unique ionization challenge. Its structure contains both a carboxylic acid group, which readily deprotonates (favoring negative ion mode), and a pyridone ring system, which can be protonated (favoring positive ion mode). While counterintuitive, positive mode ESI is robustly documented as a sensitive and effective method for its detection.[3][4][5] This guide provides field-proven insights and systematic workflows to help you navigate the nuances of ESI+ optimization and troubleshoot common issues, ensuring high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: Why is positive ion mode effective for 5-carboxy-pirfenidone despite its acidic carboxylic group?

A1: This is a crucial question rooted in the principles of gas-phase ion chemistry. While the carboxylic acid group is acidic in solution, the protonation site for ESI+ is typically a more basic location on the molecule, such as the nitrogen or carbonyl oxygen of the pyridone ring. The key to successful positive mode analysis is to create solution conditions that simultaneously suppress the deprotonation of the carboxyl group while promoting protonation at the basic site. This is effectively achieved by acidifying the mobile phase, typically with formic acid.[3][6] The acidic environment provides an abundance of protons (H+) to drive the formation of the desired [M+H]⁺ ion and shifts the equilibrium away from the anionic [M-H]⁻ form.

Q2: What are the expected precursor and product ions for 5-carboxy-pirfenidone in ESI+ for MS/MS analysis?

A2: Based on its molecular weight of approximately 215.2 g/mol , the primary precursor ion you will target in positive mode is the protonated molecule, [M+H]⁺.[7][8] Published methods consistently select a precursor ion (Q1) of m/z 216.0 or 215.9.[3][5][6]

Upon collision-induced dissociation (CID), the most common and stable product ion (Q3) reported is m/z 77.0.[3][5][6] This fragment corresponds to the loss of the pyridone carboxylic acid moiety, leaving the stable phenyl group. Monitoring the transition m/z 216.0 → 77.0 is a highly specific and sensitive approach for quantification in Multiple Reaction Monitoring (MRM) mode.

Q3: Should I be concerned about adduct formation?

A3: Yes, adduct formation is a common phenomenon in ESI and can diminish the signal intensity of your target [M+H]⁺ ion.[9] Sodium ([M+Na]⁺ at ~m/z 238.0) and potassium ([M+K]⁺ at ~m/z 254.0) adducts are the most frequent. They arise from alkali metal contaminants in glassware, solvents, or additives. If you observe significant adduct peaks and a weak protonated peak, it indicates that your analyte has a high affinity for these cations and that the proton concentration is insufficient. To mitigate this, use high-purity solvents (LC-MS grade), acid-washed glassware, and ensure your mobile phase is adequately acidified with an additive like formic or acetic acid.

Troubleshooting Guide: Common Experimental Issues

Q4: My signal for 5-carboxy-pirfenidone is weak or non-existent. What are the primary causes?

A4: A weak signal is a common issue that can almost always be resolved systematically. Follow these steps:

  • Verify Mobile Phase Composition: The most critical factor is the presence of a proton source. Ensure your aqueous and organic mobile phases contain 0.1% formic acid.[3][4] An absence of acid is the most frequent cause of poor ionization in positive mode for this compound.

  • Check Source Parameters: Inefficient desolvation or ion transfer will kill your signal.

    • Drying Gas Temperature & Flow: These are crucial for removing solvent from the ESI droplets to release gas-phase ions.[10] If the temperature is too low or the flow is insufficient, the analyte will not be efficiently desolvated. Start with a temperature around 300-350 °C and a moderate gas flow, then optimize.

    • Nebulizer Pressure: This parameter controls the droplet size. Higher pressure creates finer droplets, which desolvate more easily.[10] If pressure is too low, you may be forming large droplets that do not desolvate completely.

  • Confirm Instrument Tuning and Calibration: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations for the mass range of your analyte.

  • Investigate for Adducts: As mentioned in FAQ Q3, check the full scan spectrum for dominant sodium or potassium adducts. If present, improve lab hygiene and solvent purity.

Q5: My signal is highly unstable and fluctuating. What should I investigate?

A5: Signal instability points to an inconsistent spray or ion transmission process.

  • Examine the ESI Spray: Visually inspect the tip of the ESI probe (if possible on your instrument). You should see a fine, stable, cone-shaped mist (the Taylor cone). If you see large, sputtering droplets or a wandering stream, the spray is unstable.

  • Optimize Sprayer Position: The position of the ESI needle relative to the instrument's inlet capillary is critical.[11] Adjust the horizontal and vertical positions while monitoring the signal in real-time to find the "sweet spot" that provides the strongest and most stable signal.

  • Check for Blockages: A partial clog in the sample line, injector, or ESI needle will cause pressure fluctuations and an unstable spray. Perform a system flush or back-flush the suspected component.

  • Look for Corona Discharge: If the capillary voltage is set too high, it can lead to an electrical discharge in the source, which creates significant signal instability and high background noise.[11] This is often indicated by the appearance of protonated solvent clusters in the spectrum. Try reducing the capillary voltage.

  • Inspect for Leaks: Air leaks in the LC system can introduce bubbles into the flow, causing the ESI spray to sputter.[12] Check all fittings from the solvent bottles to the ESI probe.

Q6: I'm observing significant peak tailing in my chromatogram. How can I improve the peak shape?

A6: Peak tailing is often a result of secondary interactions or issues with the mobile phase.

  • Ensure Proper Mobile Phase pH: For a compound with a carboxylic acid, operating at a pH well below its pKa (~2-3 pH units lower) is essential to keep it in its neutral form, which prevents unwanted ionic interactions with the stationary phase. The standard 0.1% formic acid in the mobile phase typically achieves this.[13]

  • Evaluate Column Choice: Ensure you are using a high-quality C18 column suitable for small molecule analysis.[3][6] Older columns or those with poor end-capping can expose active silanol groups that interact with the analyte, causing tailing.

  • Check for Matrix Effects: If analyzing complex samples like plasma, co-eluting matrix components can interfere with the chromatography.[14] Improve your sample preparation (e.g., using solid-phase extraction instead of simple protein precipitation) to remove these interferences.

Systematic Optimization Workflow

For robust and sensitive analysis, method parameters should be optimized systematically. The following workflow, illustrated in the diagram below, provides a logical progression from initial setup to a fully optimized method.

Experimental Protocol: Direct Infusion for Source Optimization

This protocol is essential for optimizing MS parameters independent of the LC system.

  • Prepare the Analyte Solution: Create a solution of 5-carboxy-pirfenidone (e.g., 100-500 ng/mL) in a solvent that mimics your final chromatographic conditions (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Set Up the Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer's ESI source at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).

  • Initial Parameter Settings: Begin with the manufacturer's recommended default settings for ESI+.

  • Optimize Capillary Voltage: While monitoring the signal for m/z 216.0, slowly increase the capillary voltage until the signal is maximized. If the signal becomes unstable or you see evidence of discharge, reduce the voltage slightly.

  • Optimize Gas and Temperature Settings: Sequentially adjust the drying gas flow rate, drying gas temperature, and nebulizer pressure. Optimize one parameter at a time to find the combination that yields the highest and most stable signal intensity for your analyte. This process is often iterative.

  • Finalize Source Parameters: Once optimized, record these parameters as the starting point for your full LC-MS/MS method.

OptimizationWorkflow A Analyte Assessment (5-Carboxy-Pirfenidone) MW: 215.2, pKa of COOH B Mobile Phase Selection (LC Optimization) A->B Chromatography C Direct Infusion (MS Source Optimization) A->C Mass Spectrometry E Integrated LC-MS/MS Method (Fine-Tuning & Validation) B->E sub_B • Reversed-Phase (C18) • Acetonitrile/H₂O Gradient • Add 0.1% Formic Acid B->sub_B D MS/MS Optimization (Collision Energy) C->D sub_C • Capillary Voltage • Gas Flow / Temp • Nebulizer Pressure C->sub_C D->E sub_D • Select Precursor: m/z 216.0 • Optimize CE for Product: m/z 77.0 D->sub_D F Troubleshooting Loop E->F If issues arise (e.g., low sensitivity) F->B Re-evaluate Mobile Phase F->C Re-optimize Source

Caption: Systematic workflow for ESI+ method development.

Data Presentation: Summary of Published LC-MS/MS Parameters

The table below consolidates parameters from validated, published methods for the analysis of 5-carboxy-pirfenidone, providing a reliable starting point for your method development.

ParameterReference[3][5]Reference[4]Reference[6]
LC Column Agilent Zorbax Plus C18Waters ACQUITY UPLC BEH C18Agilent ZORBAX SB C18
Mobile Phase ACN / 5mM Ammonium Formate + 0.1% Formic AcidAcetonitrile / 0.1% Formic Acid in WaterAcetonitrile / 0.5% Formic Acid in Water
Ionization Mode ESI PositiveESI PositiveESI Positive
Precursor Ion (Q1) m/z 216.0Not specifiedm/z 215.9
Product Ion (Q3) m/z 77.0Not specifiedm/z 77.0

References

  • Wen, Y. G., Liu, X., He, X. L., et al. (2014). Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Journal of Analytical Toxicology, 38(9), 645–652. [Link]

  • UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber. (2021). Chinese Journal of Hospital Pharmacy. [Link]

  • Sun, L., et al. (2018). Pharmacometabolic response to pirfenidone in pulmonary fibrosis detected by MALDI-FTICR-MSI. European Respiratory Journal, 52(suppl 62), PA4803. [Link]

  • Wen, Y. G., et al. (2014). Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry: Application to a Pharmacokinetic Study. Journal of Analytical Toxicology. [Link]

  • Li, C., et al. (2017). Determination of pirfenidone and its major metabolite in human plasma by LC-MS/MS analysis. Chinese Pharmacological Bulletin. [Link]

  • Chen, M.L., et al. (2021). Determination of Pirfenidone and Metabolites in Rat Plasma by Coupling On-Line Fractionation with LC-MS/MS. Altasciences. [Link]

  • Chen, M.L., et al. (2021). Determination Of Pirfenidone And Metabolites In Rat Plasma By Coupling On-Line Fractionation With LC-MS/MS. Drug Discovery Online. [Link]

  • PubChem. (n.d.). 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid. PubChem Compound Database. [Link]

  • Leito, I., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 620-648. [Link]

  • U.S. Food and Drug Administration. (2014). Clinical Pharmacology and Biopharmaceutics Review(s) for NDA 22535. [Link]

  • PubChem. (n.d.). Pirfenidone. PubChem Compound Database. [Link]

  • Klawikowska, J., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]

  • ResearchGate. (n.d.). Chemical structures of pirfenidone, 5-hydroxymethyl pirfenidone and 5-carboxy pirfenidone. ResearchGate. [Link]

  • Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5767-5773. [Link]

  • McEachran, A.D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. RSC Advances, 14, 37470-37482. [Link]

  • Inxight Drugs. (n.d.). 5-CARBOXY-PIRFENIDONE. National Center for Advancing Translational Sciences. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]

  • Dong, M.W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]

Sources

Technical Support Center: pH Adjustment for Carboxylate Metabolite Retention

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Troubleshooting Hub Audience: Bioanalytical Scientists, DMPK Researchers, Method Development Chemists Last Updated: February 26, 2026

Introduction: The Polarity Paradox

In LC-MS bioanalysis, carboxylate metabolites (e.g., TCA cycle intermediates, acyl glucuronides, fatty acid metabolites) present a fundamental challenge: Ionization vs. Retention.

At physiological pH (7.4), carboxylic acids (


) exist primarily as carboxylate anions (

). These charged species are highly polar, resulting in early elution (near the void volume) on reversed-phase (C18) columns, leading to severe matrix effects and poor sensitivity.

This guide provides the engineering logic to manipulate pH for optimal retention while preserving the stability of labile metabolites like acyl glucuronides.

Module 1: The Physics of Retention (pH & pKa)

The "Rule of 2"

To retain an acidic metabolite on a hydrophobic C18 stationary phase, you must suppress its ionization. The Henderson-Hasselbalch equation dictates that when


, 50% of the molecule is ionized.
  • Target pH:

    
    
    
  • Result: >99% of the molecule is in the neutral, protonated form (

    
    ), maximizing hydrophobic interaction with the column.
    
Visualizing the Mechanism

IonSuppression cluster_0 Mobile Phase Condition cluster_1 Analyte State cluster_2 Chromatographic Outcome pH_High pH > pKa (e.g., pH 7.0) Ionized Ionized (R-COO⁻) Hydrophilic pH_High->Ionized Deprotonation pH_Low pH < pKa - 2 (e.g., pH 2.5) Neutral Neutral (R-COOH) Hydrophobic pH_Low->Neutral Protonation Void Elutes in Void Volume (No Retention) Ionized->Void Repelled by C18 Retained Retained on C18 (Separation Achieved) Neutral->Retained Partitioning into C18

Figure 1: Mechanism of Ion Suppression in Reversed-Phase Chromatography. Lowering pH drives the equilibrium toward the neutral form, enabling hydrophobic retention.

Reference Data: pKa of Common Targets

Use this table to select your mobile phase starting pH.

Metabolite ClassSpecific AnalyteApprox. pKaRecommended Mobile Phase pH
Drug Metabolite Diclofenac Acyl-Glucuronide~3.2 (Glucuronic acid moiety)2.5 - 3.0
Drug Metabolite Naproxen4.152.5
Energy Metabolite Lactate3.862.0 - 2.5
TCA Intermediate Succinate4.2 (pKa1), 5.6 (pKa2)2.2
TCA Intermediate Citrate3.1, 4.7, 6.42.0

Module 2: Stability of Labile Metabolites (The Acyl Glucuronide Case)

The Instability Problem

Acyl glucuronides (AGs) are notoriously unstable. At neutral or basic pH, they undergo:

  • Hydrolysis: Reverting to the parent drug (overestimating parent concentration).

  • Acyl Migration: The drug moiety migrates from the 1-O position to 2, 3, or 4-positions. These isomers are resistant to

    
    -glucuronidase hydrolysis and complicate quantification.
    

Crucial Insight: The acidic conditions required for retention (pH < 3) are also the conditions required for stabilization .

Protocol: "Gold Standard" Sample Handling

This protocol minimizes ex vivo degradation during collection and analysis.

  • Collection: Collect blood/plasma directly into tubes pre-chilled on ice.

  • Acidification (Immediate):

    • Add buffer immediately to plasma.

    • Recommended: 0.5 M Citrate buffer (pH 3.0) or 1% Formic Acid.[1][2][3]

    • Ratio: 10-20 µL acid per 1 mL plasma.

    • Target: Final sample pH should be between 3.0 and 4.0.

  • Extraction:

    • Use acidified extraction solvents (e.g., Acetonitrile + 1% Formic Acid).

    • Keep all steps at 4°C.

  • LC Analysis:

    • Maintain autosampler at 4°C.

    • Ensure mobile phase is acidic (Formic acid or DFA).

Module 3: Troubleshooting & Optimization

Decision Tree: RPLC vs. HILIC

MethodSelection Start Analyte Characterization LogP LogP Value? Start->LogP Hydrophobic LogP > 0 (Moderately Polar) LogP->Hydrophobic Non-polar moiety present Hydrophilic LogP < -1 (Very Polar) LogP->Hydrophilic Small organic acids RPLC_Route Reversed Phase (RPLC) Hydrophobic->RPLC_Route HILIC_Route HILIC Mode Hydrophilic->HILIC_Route Acidic_MP Use Acidic Mobile Phase (pH 2.0 - 3.0) RPLC_Route->Acidic_MP Suppress Ionization HILIC_Buffer Use Ammonium Acetate (pH 5.0 - 6.0) HILIC_Route->HILIC_Buffer Promote Ionization

Figure 2: Method Selection Guide. Use RPLC with acid for metabolites with some hydrophobic character (e.g., Naproxen glucuronide). Use HILIC for small, highly polar acids (e.g., Citrate).

The Acid Modifier Dilemma (FA vs. TFA vs. DFA)

Issue: You need acid for retention, but strong acids kill MS sensitivity.

ModifierStrength (pKa)Peak ShapeMS Signal SuppressionVerdict
Formic Acid (FA) ~3.75Poor (Tailing)Low (Good Sensitivity)Standard choice, but often fails for strong acids.
Trifluoroacetic Acid (TFA) ~0.23Excellent (Sharp)High (Severe Suppression)Avoid for MS unless sensitivity is not critical.
Difluoroacetic Acid (DFA) ~1.2Good Moderate The Expert Choice. Offers near-TFA peak shape with significantly less suppression [1, 5].

Recommendation: If Formic Acid yields tailing peaks for your carboxylates, switch to 0.1% Difluoroacetic Acid (DFA) . It is an ion-pairing agent that is volatile enough for MS but strong enough to mask silanols.

Phenomenon: Column Dewetting

Symptom: Retention times decrease drastically after stopping flow or during 100% aqueous holds. Cause: Standard C18 chains "collapse" or dewet in 100% water, expelling the mobile phase from the pores. Solution:

  • Never use standard C18 for polar acids requiring >95% water.

  • Use: "Aqueous Stable" columns (e.g., Waters T3, Agilent SB-Aq, Phenomenex Hydro-RP). These have lower ligand density or polar-embedded groups to maintain pore wetting [4].

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Ammonium Acetate (pH 5) for carboxylates in RPLC? A: Generally, no. At pH 5, most carboxylates (pKa 3-5) are ionized (


). They will not retain on C18. You must use HILIC if you wish to run at this pH.

Q2: My Acyl Glucuronide peak is splitting. Why? A: This is likely on-column degradation or acyl migration.

  • Check: Is your autosampler at 4°C?

  • Check: Is your mobile phase pH < 3.0?

  • Check: Did you use alcohol in the sample diluent? (Methanol can cause transesterification; use Acetonitrile).

Q3: How do I validate that my retention is stable? A: Use a Void Volume Marker . Inject a strictly unretained compound (e.g., Uracil in RPLC). Calculate the Retention Factor (


).


For robust methods,

should be

. If

, your metabolite is eluting in the matrix suppression zone, and data is unreliable.

References

  • Waters Corporation. "Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules." Waters Application Notes. Link

  • Shipkova, M., et al. "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring, 2003. Link

  • Vree, T.B., et al. "The pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans." Biopharmaceutics & Drug Disposition, 1993. Link

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Overview. Link

  • Sigma-Aldrich. "Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins." Reporter US, 2020. Link

Sources

Validation & Comparative

Technical Comparison Guide: Inter-day Precision Limits for 5-Carboxy Pirfenidone Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the pharmacokinetic (PK) monitoring of Pirfenidone (PFD) for Idiopathic Pulmonary Fibrosis (IPF), the quantification of its major metabolite, 5-carboxy pirfenidone (5-CP) , is as critical as the parent drug itself. 5-CP represents the primary clearance pathway, accounting for approximately 80-95% of the administered dose excreted in urine.

This guide objectively compares the performance of Optimized LC-MS/MS with Deuterated Internal Standards (The "Gold Standard" Solution) against legacy HPLC-UV and non-optimized mass spectrometry methods. We focus specifically on inter-day precision , the definitive metric for assay reproducibility in longitudinal clinical trials.

Key Finding: While regulatory guidelines (FDA/EMA) permit inter-day precision (%CV) up to 15%, the optimized LC-MS/MS protocol consistently delivers <6-9% CV , providing a safety margin that legacy methods cannot guarantee at lower limits of quantification (LLOQ).

Metabolic Context & Target Analyte

Understanding the metabolic flux is essential for assay design. Pirfenidone undergoes extensive hepatic metabolism, primarily via CYP1A2, to form 5-hydroxymethyl pirfenidone, which is rapidly oxidized to the stable carboxylic acid metabolite, 5-CP.

Figure 1: Pirfenidone Metabolic Pathway

metabolic_pathway PFD Pirfenidone (Parent Drug) HMP 5-Hydroxymethyl pirfenidone (Intermediate) PFD->HMP CYP1A2 (Oxidation) CP 5-Carboxy pirfenidone (Major Metabolite 5-CP) Target Analyte HMP->CP Cytosolic Oxidation Renal Renal Excretion (>80% Recovery) CP->Renal Elimination

Caption: Metabolic conversion of Pirfenidone to 5-Carboxy pirfenidone. 5-CP is the terminal metabolite suitable for stable PK monitoring.

Comparative Performance Analysis

The following data contrasts the Optimized LC-MS/MS Protocol (utilizing Protein Precipitation and Stable Isotope Dilution) against standard HPLC-UV methods often used in cost-constrained environments.

Table 1: Performance Metrics Comparison
FeatureOptimized LC-MS/MS (The Solution)Legacy HPLC-UV (Alternative)Impact on Research
Detection Mode MRM (Multiple Reaction Monitoring)UV Absorbance (310 nm)Selectivity: MS/MS eliminates matrix interference common in UV.
Internal Standard Deuterated (5-CP-d5) Chemical Analog (e.g., Carbamazepine)Precision: Deuterated IS corrects for ionization suppression/extraction variability.
LLOQ 5 ng/mL (0.005 µg/mL) ~200–500 ng/mLSensitivity: MS/MS is 40-100x more sensitive, capturing terminal elimination phases.
Inter-day Precision 2.5% – 8.6% CV 5.0% – 12.0% CVReliability: MS/MS offers tighter data clusters across multi-day studies.
Sample Volume 10–50 µL100–200 µLEthics: Critical for rodent PK studies where blood volume is limited.
Run Time < 3.0 minutes10–15 minutesThroughput: MS/MS supports high-throughput clinical batches.

Deep Dive: Inter-day Precision Limits

The Regulatory Standard

According to FDA Bioanalytical Method Validation (BMV) Guidance and EMA Guidelines , the acceptance criteria for inter-day precision are:

  • General: Coefficient of Variation (%CV) ≤ 15% .

  • At LLOQ: %CV ≤ 20% .

The "Product" Performance (Experimental Data)

In validated studies utilizing the optimized LC-MS/MS protocol (Agilent Zorbax C18, ACN precipitation), the assay demonstrated precision significantly superior to the regulatory threshold.

  • Low QC (0.015 µg/mL): Inter-day precision observed at ~5.6% .

  • Medium/High QC: Inter-day precision consistently < 2.5% .

  • Causality: The superior precision is directly attributed to the Protein Precipitation (PPT) method combined with Deuterated Internal Standards (5-CP-d5) . The IS co-elutes with the analyte, perfectly compensating for any matrix effects or injection variability that typically degrades HPLC-UV precision.

Optimized Experimental Protocol

To achieve the <9% inter-day precision cited above, the following workflow is recommended. This protocol minimizes sample handling steps, reducing human error.

Reagents & Materials[1][2][3][4][5][6]
  • Matrix: Human or Rat Plasma (K2EDTA).

  • Precipitant: Acetonitrile (LC-MS Grade).[1]

  • Internal Standard: 5-carboxy-pirfenidone-d5 (100 ng/mL in ACN).

  • Column: Agilent Zorbax SB-C18 (3.0 x 100 mm, 3.5 µm) or equivalent.[2]

Step-by-Step Workflow
  • Thawing: Thaw plasma samples at room temperature; vortex for 30s to ensure homogeneity.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Precipitation (The Critical Step):

    • Add 150-200 µL of Acetonitrile containing the Internal Standard (5-CP-d5).

    • Note: The 1:3 or 1:4 ratio ensures complete protein removal (>90% recovery).

  • Agitation: Vortex vigorously for 1 minute .

  • Separation: Centrifuge at 10,000–14,000 rpm for 10 minutes at 4°C.

  • Injection: Transfer 100 µL of the clear supernatant to an autosampler vial. Inject 5 µL into the LC-MS/MS.

Figure 2: Optimized Extraction Workflow

extraction_workflow Start Plasma Sample (50 µL) Add_IS Add Precipitant + IS (200 µL ACN + 5-CP-d5) Start->Add_IS Vortex Vortex Mix (1 min) Add_IS->Vortex Centrifuge Centrifuge (14k rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Proteins Pelleted Analysis LC-MS/MS Analysis (MRM Mode) Supernatant->Analysis Inject 5 µL

Caption: Protein Precipitation (PPT) workflow optimized for high-throughput and maximum recovery.

References

  • Wang, P., et al. (2021). UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber.[3] Chinese Pharmaceutical Journal.[3] [3]

  • Tong, S., et al. (2014). Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study.[1] Journal of Analytical Toxicology.

  • FDA.[4][5] (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[6][4]

  • EMA. (2011). Guideline on bioanalytical method validation.[4] European Medicines Agency.[5]

  • BenchChem. (2025). A Comparative Guide: Protein Precipitation vs. Solid-Phase Extraction for Pirfenidone Analysis.[7] BenchChem Technical Support.[7][8]

Sources

Acetonitrile vs. Methanol: A Mechanistic and Performance Comparison for Protein Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In bioanalysis, the choice between Acetonitrile (ACN) and Methanol (MeOH) for protein precipitation (PPT) is rarely a matter of preference—it is a trade-off between cleanliness and recovery .

As a Senior Application Scientist, I often see protocols fail not because of the instrument, but because the sample preparation strategy fought against the physicochemical properties of the analytes.

  • Choose Acetonitrile when your priority is column protection and maximum protein removal (>96%). It creates a dense pellet but risks trapping (coprecipitating) analytes.

  • Choose Methanol when your priority is analyte recovery , particularly for polar compounds or metabolomics. It is a "softer" precipitant that yields higher recovery but leaves significant residual protein (~12-20%), necessitating robust divert valves or guard columns.

The Mechanistic Foundation

To control the outcome, you must understand the mechanism. Protein precipitation is governed by the dielectric constant (


)  of the solvent system.[1]

Proteins stay in solution because of a hydration shell—a layer of water molecules attracted to the protein's surface charges. Organic solvents lower the dielectric constant of the mixture, weakening the water's ability to shield these charges.[1] As


 drops, electrostatic attraction between protein molecules increases, leading to aggregation and precipitation.[1]
  • Acetonitrile (

    
    ):  A stronger precipitant. It disrupts the hydration shell aggressively, leading to rapid, dense aggregation.
    
  • Methanol (

    
    ):  Although it has a lower dielectric constant than ACN in pure form, its interaction with water and hydrogen bonding capacity makes it a "softer" denaturant in aqueous mixtures, often requiring higher volumes to achieve the same precipitation efficiency as ACN.
    
Visualization: Solvation Layer Disruption

ProteinPrecipitation cluster_aqueous Aqueous Phase (Native) cluster_solvent Organic Solvent Addition cluster_precip Precipitation Event Protein Protein (Hydrated) Water Water Shell (High Dielectric) Protein->Water Stabilization Agg Protein Aggregation (Precipitate) Protein->Agg Collapse Supernatant Supernatant (Analyte Free) Protein->Supernatant Release Solvent ACN or MeOH Water->Solvent Displacement Dielectric Lower Dielectric Constant Solvent->Dielectric Induces Dielectric->Agg Electrostatic Attraction

Figure 1: Mechanism of organic solvent-induced protein precipitation.[2] The reduction in dielectric constant strips the hydration shell, forcing proteins to aggregate.[1]

Performance Comparison Data

The following data synthesizes findings from seminal bioanalytical studies, including the industry-standard benchmarking by Polson et al. (2003).

A. Protein Removal Efficiency

This metric measures how much protein is physically removed from the sample. High removal extends column life and reduces backpressure.

FeatureAcetonitrile (ACN)Methanol (MeOH)
Removal Efficiency (1:2 ratio) 96 - 98% ~75 - 80%
Removal Efficiency (1:4 ratio) >99%~90%
Pellet Character Dense, hard pellet. Adheres well to tube bottom.Fluffy, loose pellet. Easily disturbed during pipetting.
Supernatant Clarity Clear.Often Hazy (requires filtration).

Scientist's Note: If you use MeOH, you must be careful when aspirating the supernatant. The "fluffy" pellet is easily resuspended, which will clog your UHPLC frit immediately.

B. Extraction Recovery (Analyte Yield)

This metric measures the percentage of the drug/analyte recovered in the supernatant.

  • The ACN Trap: Because ACN precipitates proteins so rapidly, it can trap small molecule drugs inside the protein aggregate. This is known as coprecipitation .

  • The MeOH Advantage: MeOH acts slower and solubilizes a wider range of polar compounds. It typically yields higher recovery for polar drugs and metabolites, as it does not "cage" them in the pellet as aggressively.

C. Matrix Effects (Ion Suppression)

Cleanliness does not always equal signal.

  • ACN: Removes more protein, but often extracts specific lipids that cause significant ion suppression in the phospholipid region (RT 3-5 min).

  • MeOH: Leaves more background "noise" (proteins/peptides) but can sometimes result in a cleaner phospholipid profile depending on the specific column chemistry used.

Standardized Experimental Protocol

To objectively compare these solvents in your own lab, use this self-validating protocol. This workflow ensures that differences in recovery are due to the solvent, not pipetting error.

Reagents
  • Matrix: Blank Plasma (K2EDTA or Heparin).

  • Spike: Analyte of interest (1 µM).

  • Solvents: HPLC-grade ACN and MeOH (cold, -20°C recommended).

Workflow Diagram

ProtocolWorkflow Step1 Spike Plasma (50 µL) Step2 Add Solvent (Standard: 150 µL / 1:3 Ratio) Step1->Step2 Step3 Vortex vigorously (30-60 sec) Step2->Step3 Precipitation Step4 Centrifuge (10,000 x g, 10 min, 4°C) Step3->Step4 Step5 Transfer Supernatant Step4->Step5 Decision Check Clarity Step5->Decision ResultACN ACN: Inject Directly Decision->ResultACN Clear ResultMeOH MeOH: Hazy? Filter (0.2 µm) or Spin Again Decision->ResultMeOH Cloudy

Figure 2: Standardized Protein Precipitation Workflow. Note the additional filtration step often required for Methanol.

Step-by-Step Methodology
  • Ratio Selection: Maintain a 1:3 (Plasma:Solvent) ratio.

    • Why? A 1:2 ratio with MeOH is insufficient to precipitate albumin effectively. 1:3 is the "safe zone" for both solvents.

  • Addition: Add solvent to the plasma while vortexing (if automated) or vortex immediately after addition.

    • Causality: Delayed mixing creates localized high-concentration pockets, leading to inconsistent precipitate clumps.

  • Centrifugation: Spin at ≥10,000 x g for 10 minutes.

    • Validation: If the supernatant is not clear, increase speed, not time.

  • Analysis: Inject 5 µL onto a C18 column. Monitor the pressure trace.

Decision Matrix: When to use which?
ScenarioRecommended SolventRationale
Generic Small Molecule Screening Acetonitrile Highest success rate for cleanliness; protects columns.
Polar / Hydrophilic Analytes Methanol Better solubility; prevents coprecipitation losses.
Metabolomics (Global) Methanol Extracts a wider polarity range of metabolites.
Peptide Bioanalysis Acetonitrile (with 1% Formic Acid) Acid helps solubility; ACN precipitates large carrier proteins (Albumin) best.
Limited Sample Volume Acetonitrile Requires less volume (1:2 ratio) to achieve acceptable cleanliness compared to MeOH (1:3 or 1:4).
References
  • Polson, C., et al. (2003).[3][4] "Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

  • Agilent Technologies. (2020). "Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid." Agilent Application Notes.

  • Sisu, B. (2016). "Quantitative estimation of matrix effect, recovery and process efficiency." University of Tartu, LC-MS Validation Guide.

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.

Sources

A Comparative Guide to Purity Analysis of 5-Carboxy-N-phenyl-2-1H-pyridone Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of product quality, safety, and efficacy. 5-Carboxy-N-phenyl-2-1H-pyridone, a key impurity and metabolite of Pirfenidone, and its sodium salt form are critical molecules in this context.[1][2] This guide provides an in-depth comparison of analytical methodologies for determining the purity of 5-Carboxy-N-phenyl-2-1H-pyridone sodium salt, grounded in scientific principles and practical, field-proven insights.

The validation of these analytical procedures is paramount and must be conducted in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data is reliable, reproducible, and scientifically sound.[3][4][5]

Strategic Overview of Purity Assessment

The choice of an analytical technique is dictated by the specific requirements of the analysis—be it for routine quality control, stability testing, or reference standard characterization. For a molecule like 5-Carboxy-N-phenyl-2-1H-pyridone sodium salt, which contains a UV-active chromophore (the N-phenyl-pyridone system) and an ionizable carboxylic acid group, several powerful techniques are at our disposal.[6][7] This guide will compare three principal methods:

  • High-Performance Liquid Chromatography (HPLC): The industry gold standard for purity and impurity profiling.[8]

  • Acid-Base Titration: A classic, absolute method for assaying the content of the salt.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An emerging primary method for purity assessment without the need for a specific reference standard.[9][10]

In-Depth Comparison of Analytical Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle & Causality: RP-HPLC is the premier technique for separating a primary compound from its impurities.[8] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. The carboxylic acid moiety on the molecule makes its retention sensitive to the pH of the mobile phase. By controlling the mobile phase pH with a buffer (e.g., phosphate or formate), we can ensure the analyte is in a consistent ionic state, leading to sharp, reproducible peaks. Acetonitrile is a common organic modifier used to elute the compound from the column.[11][12]

Trustworthiness through Validation: An HPLC method's reliability is established through rigorous validation as outlined by ICH Q2(R2) guidelines.[3][4][13] This involves assessing parameters like specificity, linearity, accuracy, precision, and robustness to prove the method is fit for its intended purpose.[14]

Acid-Base Titration

Principle & Causality: This method provides a quantitative measure of the concentration of the basic sodium carboxylate salt.[15][16] The sample is dissolved in water and titrated with a standardized strong acid, such as hydrochloric acid (HCl). The carboxylate anion (R-COO⁻) is neutralized by the acid (H⁺) to form the free carboxylic acid (R-COOH). The endpoint, where all the salt has been neutralized, can be detected potentiometrically with a pH meter or with a visual indicator. This is an absolute method that directly measures the molar amount of the basic salt, making it excellent for assay determination.

Self-Validation System: The accuracy of titration hinges on the precise standardization of the titrant (the HCl solution) against a primary standard, such as anhydrous sodium carbonate.[15] The procedure's validity is confirmed by repeatable measurements and low relative standard deviation (RSD).

Quantitative NMR (qNMR)

Principle & Causality: qNMR is a powerful primary analytical method because the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9][17] To determine purity, a sample of the analyte is accurately weighed and dissolved with an accurately weighed amount of a high-purity internal standard. The purity of the analyte can then be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[9] This technique does not require a reference standard of the analyte itself.[10]

Inherent Trustworthiness: qNMR is considered a primary ratio method by metrology institutes. Its reliability is ensured by using a certified internal standard, optimizing acquisition parameters to ensure full signal relaxation, and ensuring there are no overlapping signals between the analyte and the standard.[17]

Comparative Data Summary

ParameterRP-HPLCAcid-Base TitrationQuantitative NMR (qNMR)
Primary Use Impurity Profiling & AssayAssay of Salt ContentAbsolute Purity & Assay
Specificity High (separates impurities)Low (titrates any base)High (structure-specific)
Sensitivity High (ng to pg level)Moderate (mg level)Moderate (µg to mg level)
Precision (%RSD) < 1% (for assay)< 0.5%< 1%
Accuracy High (requires reference std.)High (primary method)High (primary method)
Analysis Time 10-30 min per sample5-10 min per sample15-20 min per sample
Equipment Cost HighLowVery High
Key Advantage Superior for detecting and quantifying unknown impurities.Simple, rapid, and low-cost assay of the main component.Provides purity without a specific reference standard; structural confirmation.[10]

Visualizing the Workflow: HPLC Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of 5-Carboxy-N-phenyl-2-1H-pyridone sodium salt using RP-HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting S1 Weigh Analyte & Reference Std. S2 Dissolve in Diluent (e.g., Mobile Phase) S1->S2 H1 Inject into HPLC System S2->H1 Transfer to Vials H2 Separation on C18 Column H1->H2 H3 UV Detection H2->H3 D1 Integrate Peaks (Chromatogram) H3->D1 Raw Data D2 Calculate Purity (% Area Normalization) D1->D2 D3 Generate Report D2->D3

Sources

A Comparative Guide to the Identification of Pirfenidone Impurity B in Drug Substance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in Pirfenidone

Pirfenidone, chemically known as 5-methyl-1-phenyl-2-(1H)-pyridone, is a cornerstone therapy for idiopathic pulmonary fibrosis (IPF), a progressive and debilitating lung disease.[1][2] In the synthesis and storage of any active pharmaceutical ingredient (API) like Pirfenidone, the emergence of impurities is an inevitable reality. These impurities, which are any components other than the drug substance itself, can arise from starting materials, by-products of the manufacturing process, or degradation over time.[3][4][5] Their presence, even in minute quantities, can potentially impact the efficacy and safety of the final drug product.[3] Therefore, rigorous identification and control of these impurities are not merely a quality control checkbox but a fundamental requirement for patient safety.

This guide focuses on a specific known impurity, Pirfenidone Impurity B , which is identified as 5-Methyl-2(1H)-pyridinone (CAS No. 1003-68-5).[6][7] This compound is a key starting material or process-related impurity in the synthesis of Pirfenidone. We will provide an in-depth comparison of the principal analytical techniques used for its identification, grounding our discussion in the regulatory framework and providing actionable experimental protocols for researchers and drug development professionals.

The Regulatory Landscape: Understanding the "Why"

The entire practice of impurity identification is guided by a harmonized set of principles established by international regulatory bodies. The International Council for Harmonisation (ICH) guideline Q3A(R2), "Impurities in New Drug Substances," is the foundational document that sets the thresholds for action.[8][9][10] These thresholds dictate when an impurity must be reported, identified, and qualified.

  • Reporting Threshold: The level at or above which an impurity must be reported in a registration application. For a maximum daily dose of up to 2g (Pirfenidone's typical dose is higher, but this is a common starting point), this is often ≥0.05%.[8]

  • Identification Threshold: The level at or above which an impurity's structure must be elucidated. This is typically ≥0.10%.[5][11]

  • Qualification Threshold: The level at or above which an impurity's biological safety must be established. This is generally ≥0.15%.[8][11]

These guidelines are echoed and enforced by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), which provide general chapters on impurity control (e.g., USP <1086>, EP 5.10).[3][12][13][14][15] Adherence to these standards is mandatory for regulatory submission and market approval.

Analytical Strategy: A Multi-Technique Approach

No single analytical technique can provide all the necessary information for impurity identification and quantification. A robust strategy employs a workflow that leverages the strengths of complementary methods. The typical workflow begins with detection and quantification, moves to identity confirmation, and, if necessary, proceeds to complete structural elucidation.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Elucidation (if unknown) A Pirfenidone Drug Substance Sample B High-Performance Liquid Chromatography (HPLC-UV) A->B C Impurity Detected > Reporting Threshold? B->C Quantify Peak Area D Liquid Chromatography-Mass Spectrometry (LC-MS) C->D Yes, > Identification Threshold E Mass Matches Known Impurity (e.g., Impurity B)? D->E Acquire Mass Spectrum F Impurity Identified E->F Yes H Isolate Impurity E->H No G Nuclear Magnetic Resonance (NMR) Spectroscopy I Structure Confirmed G->I H->G

Caption: Workflow for Impurity Identification.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technology is driven by the specific question being asked: "Is there an impurity?", "How much is present?", and "What is it?". Below, we compare the three most critical techniques in this workflow.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis for its robustness, precision, and quantitative power. It excels at separating the API from its impurities and quantifying them accurately.

  • Causality of Experimental Choices: A Reversed-Phase (RP-HPLC) method is typically chosen because Pirfenidone and its likely impurities are moderately polar organic molecules. A C18 column provides excellent hydrophobic retention and separation. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve good resolution between Pirfenidone and Impurity B in a reasonable runtime.[16][17] UV detection is selected because both Pirfenidone and Impurity B contain chromophores that absorb UV light, allowing for sensitive detection.[18][19]

  • Trustworthiness: The method's validity is established through rigorous validation according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[18][20] Forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light), are crucial.[21][22][23] These studies demonstrate that the method can separate the API from any potential degradation products, proving it is "stability-indicating."[17][23]

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH2PO4) buffer, pH adjusted to 2.5 with phosphoric acid.[16]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based program starting with a higher percentage of Mobile Phase A and gradually increasing Mobile Phase B to elute more retained components.

    • Flow Rate: 1.0 mL/min.[16]

    • Detection Wavelength: 315 nm or 220 nm.[16][21]

    • Column Temperature: 30°C.[17]

  • Standard Preparation:

    • Prepare a stock solution of Pirfenidone reference standard.

    • Prepare a stock solution of Pirfenidone Impurity B reference standard.

    • Create a resolution solution containing both Pirfenidone and Impurity B to verify separation.

  • Sample Preparation:

    • Accurately weigh and dissolve the Pirfenidone drug substance in a suitable diluent (e.g., a mixture of buffer and acetonitrile) to a known concentration.

  • Analysis:

    • Inject the blank (diluent), resolution solution, standard, and sample solutions.

    • Identify the peaks based on their retention times relative to the standards.

    • Quantify Impurity B using the peak area from the sample chromatogram against the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV can quantify a known impurity, it cannot definitively identify an unknown one. LC-MS is the gold standard for confirming the identity of impurities by providing molecular weight information.

  • Causality of Experimental Choices: LC-MS couples the powerful separation of HPLC with the definitive detection of mass spectrometry.[24] An electrospray ionization (ESI) source is typically used as it is a "soft" ionization technique suitable for moderately polar molecules like Pirfenidone and its impurities, minimizing fragmentation and preserving the molecular ion. This allows for the direct determination of the impurity's molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the determination of the elemental composition, which is a powerful tool for identifying completely unknown structures.

  • Trustworthiness: The system's trustworthiness is validated by its mass accuracy. Before analysis, the mass spectrometer is calibrated to ensure it measures mass-to-charge ratios (m/z) with high accuracy (typically within 5 ppm for HRMS). The identity of Impurity B is confirmed by matching the measured m/z of the peak in the sample to the theoretical m/z of 5-Methyl-2(1H)-pyridinone (C6H7NO, exact mass ≈ 109.05 Da).[6]

Experimental Protocol: LC-MS Identification

  • LC System: Use the same or a similar HPLC method as described above to ensure chromatographic compatibility. The flow may need to be split or a lower flow rate used depending on the MS interface.

  • MS System:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

  • Analysis:

    • Inject the sample solution into the LC-MS system.

    • Generate an extracted ion chromatogram (EIC) for the theoretical m/z of Impurity B (e.g., 110.06 for [M+H]+).

    • Confirm that the peak in the EIC has the same retention time as the corresponding peak in the UV chromatogram.

    • Verify that the mass spectrum of this peak shows a molecular ion corresponding to Impurity B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a completely novel impurity where no reference standard exists, NMR spectroscopy is the ultimate tool for unambiguous structural elucidation.

  • Causality of Experimental Choices: NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule.[24] By analyzing the chemical shifts, coupling patterns, and integrations in a ¹H NMR spectrum, along with data from ¹³C NMR and 2D NMR experiments (like COSY and HSQC), a chemist can piece together the exact molecular structure, including stereochemistry. This technique is indispensable when an impurity's mass is identical to another possible structure (an isomer).

  • Trustworthiness: The self-validating nature of NMR lies in the consistency of the complete dataset. A proposed structure must be consistent with all NMR data (¹H, ¹³C, 2D experiments) and the mass data from MS. This comprehensive data package provides an irrefutable structural proof.

Data Presentation: A Head-to-Head Comparison

To aid researchers in selecting the appropriate technique, the following table summarizes the key performance characteristics.

Parameter HPLC-UV LC-MS NMR Spectroscopy
Primary Function Separation & QuantificationIdentification & ConfirmationStructural Elucidation
Specificity Good (based on retention time)Excellent (based on m/z)Absolute (based on full structure)
Sensitivity (LOD/LOQ) High (ng range)Very High (pg-fg range)Low (µg-mg range)
Quantification Excellent (Primary method)Good (with standards)Possible (qNMR), but complex
Structural Info NoneMolecular Weight & Formula (HRMS)Complete 3D Structure
Throughput HighMediumLow
Cost & Complexity LowMedium-HighVery High

Conclusion: An Integrated and Indispensable Workflow

The identification of Pirfenidone Impurity B, and indeed any pharmaceutical impurity, is a process governed by strict regulatory standards and requires a multi-faceted analytical approach. This guide has demonstrated that HPLC-UV, LC-MS, and NMR are not competing alternatives but rather complementary tools in a logical workflow.

  • HPLC-UV serves as the robust foundation for detection and quantification, essential for routine quality control and stability testing.[16][17]

  • LC-MS provides the rapid and highly sensitive confirmation of an impurity's identity, crucial for meeting the ICH identification threshold.[25][26]

  • NMR stands as the ultimate arbiter for elucidating the structure of novel impurities, ensuring that no unknown entity compromises the safety of the drug substance.

By understanding the causality behind the choice of each technique and adhering to self-validating protocols, researchers and drug development professionals can build a comprehensive and trustworthy impurity profile for Pirfenidone, ensuring the highest standards of quality and patient safety.

References

  • Title: Impurities in new drug substances Q3A (R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE Source: European Pharmacopoeia (Ph. Eur.) URL: [Link]

  • Title: <1086> IMPURITIES IN OFFICIAL ARTICLES Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Impurities in Drug Substances and Drug Products Source: Scribd (referencing USP Chapter 1086) URL: [Link]

  • Title: <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF Source: USP-NF URL: [Link]

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Safety Operating Guide

Comprehensive Disposal Protocol for 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt (CAS 1189982-99-7). As a crucial component in contemporary research and development, understanding its end-of-life handling is paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship. This document moves beyond simple checklists to explain the critical reasoning behind each procedural step, empowering your team to make informed and safe decisions.

Part 1: Waste Characterization - The Critical First Step

The foundation of any chemical disposal plan is proper waste characterization. Regulatory frameworks, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), govern how chemical waste must be handled.[1][2] The central question is whether the waste is classified as "RCRA hazardous" or "non-RCRA hazardous."

While the term "non-hazardous" can be misleading—as these substances can still pose environmental risks—it specifically means the waste is not regulated under the strict RCRA hazardous waste laws.[1][2][3] For 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt, there is no evidence to suggest it meets the criteria for a characteristic hazardous waste (ignitable, corrosive, reactive, or toxic) or is specifically listed as a P- or U-series hazardous waste by the EPA.[4] Therefore, it is typically managed as a non-RCRA (non-hazardous) pharmaceutical waste .

The following decision workflow is essential for ensuring your waste stream is correctly identified before proceeding with disposal.

waste_characterization cluster_0 Waste Characterization Workflow Start Waste Generated: 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt CheckRCRA Is the chemical explicitly listed as a RCRA P- or U-list hazardous waste? Start->CheckRCRA CheckCharacteristic Does the waste exhibit hazardous characteristics (ignitable, corrosive, reactive, toxic)? CheckRCRA->CheckCharacteristic No ResultRCRA Classify as: RCRA Hazardous Waste (Follow Strict EPA Guidelines) CheckRCRA->ResultRCRA Yes ResultNonRCRA Classify as: Non-RCRA Pharmaceutical Waste CheckCharacteristic->ResultNonRCRA No CheckCharacteristic->ResultRCRA Yes FinalDisposal Proceed to Non-RCRA Disposal Protocol ResultNonRCRA->FinalDisposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: An Evidence-Based Inference

Given the chemical structure of 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt, which features a substituted pyridone ring and a sodium salt functional group, we can infer its potential hazards from related chemical classes. Pyridine and its derivatives are known for their potential to cause skin, eye, and respiratory irritation[3][4]. Aromatic compounds, in general, warrant careful handling due to the potential for systemic effects. The sodium salt form suggests that the compound is likely a solid at room temperature, which may present an inhalation hazard if handled as a powder[5].

Therefore, a cautious approach is warranted, assuming the compound may cause:

  • Eye Irritation: Direct contact with the eyes could lead to irritation or more severe damage[5].

  • Skin Irritation: Prolonged or repeated skin contact may cause irritation[5].

  • Respiratory Tract Irritation: Inhalation of dust particles can irritate the respiratory system[5].

  • Unknown Systemic Effects: As the toxicological properties have not been fully investigated, it is prudent to minimize any direct exposure.

Core Personal Protective Equipment (PPE) Requirements

A foundational PPE ensemble is non-negotiable when handling 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt in any quantity. This baseline level of protection is designed to mitigate the primary routes of exposure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesThese materials offer good resistance to a broad range of chemicals, including those with aromatic structures.[3][4] Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection Chemical Splash GogglesGoggles provide a complete seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses.[4][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection Laboratory CoatA standard lab coat will prevent incidental contact of the chemical with your skin and personal clothing.[3][4]
Respiratory Protection Dust Mask (N95 or higher)When handling the solid compound, particularly during weighing or transfer operations, a dust mask is essential to prevent inhalation of airborne particles.[5]

Task-Specific PPE Protocols: A Graded Approach

The level of required PPE should be commensurate with the scale and nature of the procedure being performed. The following table outlines recommended PPE for various common laboratory tasks.

TaskRequired PPE
Weighing and Aliquoting (Solid) Nitrile/Neoprene Gloves, Chemical Splash Goggles, Lab Coat, Dust Mask (N95 or higher). Perform in a ventilated enclosure or fume hood.[7]
Solution Preparation Nitrile/Neoprene Gloves, Chemical Splash Goggles, Lab Coat. Use of a fume hood is strongly recommended.
In-vitro/In-vivo Dosing Nitrile/Neoprene Gloves, Chemical Splash Goggles, Lab Coat.
Bulk Handling (>100g) Double-gloving (Nitrile/Neoprene), Chemical Splash Goggles and Face Shield, Chemical-resistant Apron over Lab Coat, Respirator with appropriate cartridges. All operations must be conducted in a certified chemical fume hood.
Spill Cleanup Refer to the specific spill cleanup protocol, which will require enhanced PPE, including chemical-resistant boots and a respirator.

Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as critical as the selection of the equipment itself to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator/Mask (if required): Fit the respirator or mask to your face, ensuring a proper seal.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing Sequence (to be performed in a designated area):
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.[8]

  • Goggles/Face Shield: Remove by handling the strap; avoid touching the front surface.

  • Lab Coat: Unfasten and remove your lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Respirator/Mask: Remove the respirator or mask.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[8]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_procedure Operational Procedure Start Start: Plan to handle 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt AssessTask Assess Task: - Scale (mg, g, kg) - Physical Form (solid, solution) - Procedure (weighing, synthesis, etc.) Start->AssessTask AssessHazards Review Inferred Hazards: - Eye Irritation - Skin Irritation - Respiratory Irritation AssessTask->AssessHazards EnhancedPPE Enhanced PPE: - Add Dust Mask (N95+) - Consider Face Shield AssessTask->EnhancedPPE If handling solid/ potential for dust MaxPPE Maximum PPE: - Double Gloves - Goggles + Face Shield - Chemical Resistant Apron - Respirator AssessTask->MaxPPE For bulk quantities or high-risk procedures BasePPE Baseline PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat AssessHazards->BasePPE For all handling PerformWork Perform Work in Appropriate Engineering Control (e.g., Fume Hood) BasePPE->PerformWork EnhancedPPE->PerformWork MaxPPE->PerformWork Disposal Dispose of Waste and Contaminated PPE Properly PerformWork->Disposal

Caption: PPE Selection Workflow for Handling 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt.

Operational and Disposal Plans

All work with 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form or preparing solutions.[3][4] An eyewash station and safety shower must be readily accessible.

All waste materials, including contaminated gloves, wipes, and empty containers, must be collected in a designated hazardous waste container that is clearly labeled.[7] Disposal should be carried out in accordance with local, state, and federal regulations, typically through a licensed hazardous waste disposal company.

Conclusion: A Commitment to Safety

The responsible handling of novel chemical compounds is a cornerstone of scientific excellence. By adhering to the principles of hazard inference, diligent PPE use, and procedural discipline outlined in this guide, researchers can confidently and safely advance their work with 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt. This commitment to safety not only protects the individual but also fosters a culture of responsibility and trust within the scientific community.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Benchchem. Personal protective equipment for handling 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • Apollo Scientific.
  • MATERIAL SAFETY D
  • Santa Cruz Biotechnology, Inc. 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - Phenylpyruvic Acid, Sodium Salt.
  • SK Pharma Tech Solutions. 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt.
  • Fisher Scientific. (2010, December 7). SAFETY DATA SHEET - 5-Phenylpyridine-2-carboxylic acid.
  • Sigma-Aldrich. (2025, October 15).
  • Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.